Lithooxazoline
描述
属性
CAS 编号 |
80724-92-1 |
|---|---|
分子式 |
C28H47NO2 |
分子量 |
429.7 g/mol |
IUPAC 名称 |
(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H47NO2/c1-18(6-11-25-29-26(2,3)17-31-25)22-9-10-23-21-8-7-19-16-20(30)12-14-27(19,4)24(21)13-15-28(22,23)5/h18-24,30H,6-17H2,1-5H3/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1 |
InChI 键 |
IWBRPFCTPVMWIJ-CUYCEIPOSA-N |
手性 SMILES |
C[C@H](CCC1=NC(CO1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |
规范 SMILES |
CC(CCC1=NC(CO1)(C)C)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lithooxazoline; |
产品来源 |
United States |
Foundational & Exploratory
Chiral Oxazoline Ligands: A Comprehensive Technical Guide for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral oxazoline ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with remarkable efficiency and selectivity. Their modular nature, straightforward synthesis, and the ability to form stable complexes with a wide range of metals have made them indispensable tools in academic research and the pharmaceutical industry. This guide provides an in-depth exploration of the core aspects of chiral oxazoline ligands, including their synthesis, diverse structural motifs, and applications in key asymmetric transformations, supplemented with quantitative data, detailed experimental protocols, and mechanistic insights.
Core Concepts and Ligand Architecture
Chiral oxazoline ligands are a class of "privileged" ligands, meaning they are effective in a variety of different catalytic reactions. The fundamental structure consists of one or more chiral oxazoline rings, which coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The stereocenter on the oxazoline ring, typically at the 4-position, is derived from readily available chiral amino alcohols, which allows for easy access to both enantiomers of the ligand.
The efficacy of these ligands is often attributed to their C2-symmetric nature, which reduces the number of possible transition states and often leads to higher enantioselectivity. The substituents on the oxazoline ring and the nature of the bridging unit play a crucial role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
Major Classes of Chiral Oxazoline Ligands
Several classes of chiral oxazoline ligands have been developed, each with unique structural features and applications:
-
Bis(oxazoline) (BOX) Ligands: These are perhaps the most well-known class, featuring two chiral oxazoline rings connected by a linker, typically at the 2-position. The linker can be a simple methylene bridge or a more rigid cyclic structure.
-
Pyridine-bis(oxazoline) (PyBOX) Ligands: In this class, a pyridine ring serves as the linker, resulting in a tridentate ligand that can form highly stable complexes with metals.[1]
-
Phosphino-oxazoline (PHOX) Ligands: These are hybrid ligands containing both a phosphine and an oxazoline moiety.[2][3] This combination of a hard nitrogen donor and a soft phosphorus donor provides unique electronic properties to the metal center.[2]
-
Indane-bis(oxazoline) (IndaBOX) Ligands: These ligands incorporate a rigid indane backbone, which often leads to enhanced enantioselectivity due to the well-defined chiral pocket.
-
Tris(oxazoline) (Trisox) Ligands: These ligands feature three chiral oxazoline arms, often in a C3-symmetric arrangement, which can be advantageous in reactions involving octahedral metal complexes.[4][5]
-
Sulfoxide-Oxazoline Ligands: This class of ligands incorporates a chiral sulfoxide group, which, in addition to the chiral oxazoline, provides another source of stereochemical control.[3][6]
Synthesis of Chiral Oxazoline Ligands
The synthesis of chiral oxazoline ligands is generally straightforward and modular, allowing for the facile preparation of a diverse library of ligands. The most common approach involves the condensation of a dicarboxylic acid derivative or a dinitrile with a chiral β-amino alcohol.
General Synthetic Strategy for BOX Ligands
A widely used method for the synthesis of BOX ligands is the reaction of a dialkylmalonyl dichloride with two equivalents of a chiral amino alcohol to form a bis(hydroxyamide), followed by cyclization.[5]
References
- 1. Synthesis of highly rigid phosphine–oxazoline ligands for palladium-catalyzed asymmetric allylic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The development and application of chiral trisoxazolines in asymmetric catalysis and molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The development and application of chiral trisoxazolines in asymmetric catalysis and molecular recognition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. The development and application of chiral trisoxazolines in asymmetric catalysis and molecular recognition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Lewis acid-catalyzed asymmetric diels-alder reactions using chiral sulfoxide ligands: chiral 2-(arylsulfinylmethyl)-1,3-oxazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Bis(oxazoline) Ligands: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bis(oxazoline) (BOX) ligands are a class of C₂-symmetric chiral ligands that have garnered significant attention in the field of asymmetric catalysis. Their rigid backbone and tunable steric and electronic properties make them highly effective in a wide range of enantioselective transformations, leading to the synthesis of chiral molecules with high optical purity. This is of particular importance in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. This technical guide provides an in-depth overview of the synthesis of novel bis(oxazoline) ligands, detailed experimental protocols, and their application in asymmetric catalysis, with a focus on reactions relevant to drug development.
Core Synthetic Strategies for Bis(oxazoline) Ligands
The synthesis of bis(oxazoline) ligands typically involves the condensation of a dicarboxylic acid derivative or a dinitrile with a chiral β-amino alcohol. The chirality of the resulting ligand is derived from the readily available chiral amino alcohols, which can be sourced from the chiral pool (e.g., amino acids). The two main classes of BOX ligands, BOX and PyBOX, are distinguished by the linker connecting the two oxazoline rings—a methylene bridge for BOX and a pyridine ring for PyBOX.
General Synthesis of BOX Ligands
The most common route to C₂-symmetric bis(oxazoline) ligands involves the reaction of a malonic acid derivative with two equivalents of a chiral β-amino alcohol.[1] The resulting bis(hydroxyamide) intermediate is then cyclized to form the bis(oxazoline) ring system.[2] Several methods exist for the cyclization step, including treatment with thionyl chloride followed by a base, or using reagents like triphenylphosphine and carbon tetrachloride.[2]
A widely adopted protocol involves the one-pot condensation of a dinitrile with a chiral β-amino alcohol in the presence of a Lewis acid catalyst, such as zinc triflate. This method is often high-yielding and avoids the isolation of the intermediate bis(hydroxyamide).[1]
General Synthesis of PyBOX Ligands
Pyridine bis(oxazoline) (PyBOX) ligands are typically synthesized from pyridine-2,6-dicarboxylic acid or its derivatives. The general approach mirrors that of BOX ligands, involving the formation of a bis(amide) intermediate with a chiral β-amino alcohol, followed by cyclization.[3] An alternative and efficient method utilizes the reaction of 2,6-pyridinedicarbonitrile with a chiral β-amino alcohol, catalyzed by a Lewis acid like zinc chloride.[4]
Experimental Protocols
Protocol 1: Synthesis of a Methylene-Bridged Bis(oxazoline) (BOX) Ligand
This protocol describes the synthesis of a generic BOX ligand from a dinitrile and a chiral β-amino alcohol using a zinc triflate catalyst.
Materials:
-
Malononitrile (1.0 eq)
-
Chiral β-amino alcohol (e.g., (S)-tert-leucinol) (2.1 eq)
-
Zinc triflate (Zn(OTf)₂) (0.1 eq)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add malononitrile, chiral β-amino alcohol, and zinc triflate.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis(oxazoline) ligand.
Protocol 2: Synthesis of a Pyridine-Bridged Bis(oxazoline) (PyBOX) Ligand
This protocol details the synthesis of a PyBOX ligand from 2,6-pyridinedicarbonitrile and a chiral β-amino alcohol.[4]
Materials:
-
2,6-Pyridinedicarbonitrile (1.0 eq)
-
Chiral β-amino alcohol (e.g., (R)-2-amino-4-phenylbutan-1-ol) (2.2 eq)[4]
-
Anhydrous zinc chloride (ZnCl₂) (0.1 eq)
-
Anhydrous chlorobenzene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 2,6-pyridinedicarbonitrile, the chiral β-amino alcohol, and anhydrous zinc chloride.
-
Add anhydrous chlorobenzene to the flask.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.[4]
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure PyBOX ligand.
Applications in Asymmetric Catalysis
Bis(oxazoline) ligands, in combination with various metal precursors, form highly active and selective catalysts for a multitude of asymmetric reactions that are pivotal in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral BOX-metal complexes, particularly with copper(II) and iron(III), have proven to be excellent catalysts for enantioselective Diels-Alder reactions.[3]
| Ligand | Metal | Dienophile | Diene | Yield (%) | ee (%) | Ref |
| Phenyl-BOX | FeI₃ | N-acryloyl oxazolidinone | Cyclopentadiene | 95 | 82 | [3] |
| tert-Butyl-BOX | Cu(OTf)₂ | Acrylimide | Cyclopentadiene | 82-92 | 90-98 | [3] |
| Inda-BOX | Cu(OTf)₂ | 3-Acryloyloxazolidin-2-one | Cyclopentadiene | >90 | 96 |
Asymmetric Cyclopropanation
The formation of cyclopropane rings is another key transformation in organic synthesis. Copper(I) and Ruthenium(II) complexes of BOX and PyBOX ligands are highly effective in catalyzing the asymmetric cyclopropanation of olefins with diazoacetates.[3]
| Ligand | Metal | Olefin | Diazoester | Yield (%) | ee (%) | Ref |
| tert-Butyl-BOX | CuOTf | Styrene | Ethyl diazoacetate | - | >99 | [3] |
| Phenyl-BOX | CuOTf | Styrene | tert-Butyl diazoacetate | - | 97 | [3] |
| i-Pr-PyBOX | RuCl₂(p-cymene) | Styrene | Ethyl diazoacetate | - | 92-93 | [3] |
Asymmetric Aldol and Mukaiyama Aldol Reactions
The aldol reaction is a fundamental C-C bond-forming reaction. BOX-metal complexes catalyze enantioselective aldol and Mukaiyama aldol reactions, providing access to chiral β-hydroxy carbonyl compounds.[2]
| Ligand | Metal | Aldehyde | Silyl Ketene Acetal | Yield (%) | ee (%) | Ref |
| Phenyl-BOX | Sn(OTf)₂ | Benzaldehyde | Silyl ketene acetal of methyl acetate | - | up to 98 | [2] |
| tert-Butyl-BOX | Cu(OTf)₂ | Glyoxylate ester | Silyl dienolate | - | up to 98 | [2] |
Visualizing Synthetic Pathways and Catalytic Cycles
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general synthetic workflow for BOX ligands and a simplified catalytic cycle for a BOX-metal catalyzed reaction.
Caption: General workflow for the synthesis of BOX ligands.
Caption: Simplified catalytic cycle of a BOX-metal complex.
Conclusion
The synthesis of novel bis(oxazoline) ligands has provided a powerful toolkit for asymmetric catalysis, enabling the efficient and highly selective production of chiral molecules. The straightforward and versatile synthetic routes to these ligands, coupled with their broad applicability in key bond-forming reactions, make them invaluable assets for researchers in academia and industry, particularly in the field of drug discovery and development. The continued exploration of new BOX ligand structures and their catalytic applications promises to further advance the field of asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Asymmetric Catalysis: A Technical Guide to Novel Pyridine-Oxazoline Catalysts
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of stereochemically pure compounds in the pharmaceutical and fine chemical industries has positioned asymmetric catalysis as an indispensable tool. Among the privileged classes of chiral ligands, pyridine-oxazolines (PyBox) have recently experienced a renaissance, with a surge in the discovery of novel derivatives exhibiting remarkable efficiency and selectivity in a wide array of chemical transformations. This technical guide provides an in-depth exploration of recently developed PyBox catalysts, offering a comprehensive overview of their synthesis, catalytic applications, and the detailed experimental protocols required for their implementation.
The Rise of a New Generation of PyBox Ligands
Pyridine-oxazoline ligands, first introduced in the late 1980s, possess a unique combination of a C2-symmetric chiral environment and a tridentate coordination motif, allowing for the formation of rigid and well-defined metal complexes.[1][2] This structural rigidity is crucial for effective stereochemical control in catalytic reactions. Recent innovations in ligand design have focused on the introduction of diverse steric and electronic features to fine-tune the catalytic activity and selectivity.
A notable advancement is the development of PyBox ligands bearing sulfonyl groups. These electron-withdrawing groups enhance the Lewis acidity of the coordinated metal center, leading to improved catalytic performance in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the kinetic resolution of α-tertiary azides.[3] Another area of innovation involves the synthesis of PyBox ligands with novel substitution patterns on the oxazoline ring and the pyridine backbone, allowing for a more precise modulation of the catalyst's chiral pocket.
Synthesis of Novel Pyridine-Oxazoline Ligands: A General Workflow
The synthesis of new PyBox ligands typically follows a convergent and modular approach, allowing for the introduction of diverse functionalities. The general workflow involves the preparation of chiral amino alcohols, which are then condensed with a pyridine dinitrile or a related precursor to form the bis(oxazoline) structure.
Caption: General workflow for the synthesis of Pyridine-Oxazoline (PyBox) ligands.
Key Applications and Performance Data
Newly developed PyBox catalysts have demonstrated exceptional performance in a variety of asymmetric transformations critical for synthetic chemistry and drug development. The following tables summarize the quantitative data for selected key reactions, showcasing the high yields and enantioselectivities achieved with these novel catalytic systems.
Asymmetric Hydrosilylation of Ketones
The asymmetric hydrosilylation of ketones provides a direct and efficient route to chiral secondary alcohols. Iron-PyBox complexes have emerged as highly effective catalysts for this transformation.
| Catalyst/Ligand | Substrate | Silane | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S,S)-iPr-PyBox/Fe(OAc)2 | Acetophenone | PhSiH3 | Toluene | 23 | 1 | >99 | 95 | [4] |
| (S,S)-Ph-PyBox/Fe(OAc)2 | 4-Methoxyacetophenone | PhSiH3 | Toluene | 23 | 1 | >99 | 92 | [4] |
| (S,S)-tBu-PyBox/Fe(OAc)2 | 2-Acetylnaphthalene | PhSiH3 | Toluene | 23 | 3 | 98 | 96 | [4] |
Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a powerful C-C bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. PyBox complexes of various metals, including copper and zinc, have been successfully employed as catalysts.
| Catalyst/Ligand | Aldehyde | Silyl Enol Ether | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| (S,S)-Ph-PyBox/Cu(OTf)2 | Benzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | CH2Cl2 | -78 | 2 | 95 | 95:5 | 98 | [5] |
| (R,R)-iPr-PyBox/Zn(OTf)2 | Isobutyraldehyde | 1-Phenyl-1-(trimethylsilyloxy)ethene | H2O/Toluene | 0 | 12 | 89 | 90:10 | 91 | [6] |
| (S,S)-tBu-PyBox/Sc(OTf)3 | Cinnamaldehyde | 2-(Trimethylsilyloxy)furan | THF | -20 | 24 | 92 | >95:5 | 94 | [7] |
Asymmetric Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," has been rendered asymmetric through the use of chiral PyBox ligands, enabling the synthesis of enantioenriched triazoles.
| Ligand | Azide | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R,R)-Ph-PyBox | 1-Azido-1-phenylethane | Phenylacetylene | tBuOH/H2O | 25 | 12 | 94 | 92 | [8] |
| (S,S)-4-Cl-Ph-PyBox | 1-Azido-3-phenylpropane | 1-Ethynyl-4-fluorobenzene | tBuOH/H2O | 25 | 12 | 96 | 95 | [8] |
| Sulfonyl-PyBox L1 | Racemic α-tertiary azide | Terminal alkyne | CH2Cl2 | 0 | 24 | 48 (K.R.) | >99 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative PyBox ligand and its application in a key catalytic reaction.
Synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine
This procedure is adapted from the work of Fu and co-workers.[9]
Materials:
-
(S)-2-Amino-4-phenylbutan-1-ol
-
2,6-Pyridinedicarbonitrile
-
Zinc trifluoromethanesulfonate (Zn(OTf)2)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried 250-mL two-necked round-bottomed flask equipped with a condenser and a magnetic stir bar, add 2,6-pyridinedicarbonitrile (1.00 equiv), anhydrous toluene, and zinc trifluoromethanesulfonate (0.050 equiv) under an argon atmosphere.
-
Stir the mixture at room temperature for 5 minutes.
-
Add a solution of (S)-2-amino-4-phenylbutan-1-ol (2.10 equiv) in anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired PyBox ligand as a white solid.
General Procedure for Asymmetric Hydrosilylation of Ketones
This protocol is based on the work of Bart and co-workers.[4]
Materials:
-
PyBox-Iron catalyst precursor (e.g., (S,S)-iPr-PyBox)FeCl2)
-
Ketone substrate
-
Phenylsilane (PhSiH3)
-
Anhydrous Toluene
Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution of the PyBox-iron catalyst precursor in anhydrous toluene.
-
To a scintillation vial, add the appropriate volume of the catalyst stock solution (typically 0.3 mol %).
-
Add the ketone substrate (1.0 equiv) to the vial.
-
To the stirring solution, add phenylsilane (2.0 equiv).
-
Stir the reaction at room temperature for the specified time (typically 1-3 hours).
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Determine the yield by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.
Mechanistic Insights: The Asymmetric Heck Reaction
The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation. The use of chiral PyBox-type ligands can induce high levels of enantioselectivity. The catalytic cycle, illustrated below, highlights the key steps where stereochemical control is exerted.
Caption: Catalytic cycle for the asymmetric Heck reaction.
The enantioselectivity is primarily determined during the migratory insertion step, where the chiral PyBox ligand (L*) dictates the facial selectivity of the olefin insertion into the Pd-R bond.
Conclusion and Future Outlook
The discovery of new pyridine-oxazoline catalysts continues to push the boundaries of asymmetric synthesis. The modularity of their synthesis allows for the rapid generation of ligand libraries for high-throughput screening, accelerating the discovery of optimal catalysts for specific transformations. Future research in this area is expected to focus on the development of even more active and selective catalysts, the expansion of their application to new and challenging reactions, and the immobilization of these catalysts on solid supports for enhanced recyclability and use in continuous flow processes. The insights and protocols presented in this guide are intended to empower researchers to harness the full potential of these remarkable catalysts in their pursuit of innovative synthetic solutions for the challenges in drug discovery and development.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Zn(pybox)-complex-catalyzed asymmetric aqueous Mukaiyama-aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An asymmetric vinylogous Mukaiyama–Michael reaction of α,β-unsaturated 2-acyl imidazoles catalyzed by chiral Sc(iii)– or Er(iii)–pybox complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Lithooxazoline in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The use of chiral auxiliaries remains a cornerstone of modern asymmetric synthesis, providing a reliable and predictable method for the stereoselective formation of carbon-carbon bonds. Among these, the chiral oxazoline moiety, particularly in its lithiated form, has proven to be a powerful tool for the synthesis of enantioenriched carboxylic acids and their derivatives. This technical guide provides an in-depth analysis of the mechanism of action of lithooxazolines in asymmetric alkylation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction to the Meyers Asymmetric Alkylation
The seminal work by A. I. Meyers and coworkers in the 1970s established the utility of chiral 2-alkyl oxazolines as effective precursors to chiral enolates for asymmetric alkylation. This method, often referred to as the Meyers asymmetric alkylation, allows for the synthesis of α-substituted alkanoic acids with a predictable absolute configuration and high enantiomeric purity. The overall transformation involves the deprotonation of a 2-alkyl oxazoline with a strong base to form a lithiooxazoline, followed by alkylation with an electrophile and subsequent hydrolysis of the oxazoline to reveal the chiral carboxylic acid.
The Mechanism of Stereoselection
The high degree of stereocontrol observed in the alkylation of lithooxazolines is attributed to a rigid, chelated transition state. The key steps and the origin of asymmetry are outlined below:
Step 1: Formation of the Lithiooxazoline (Azaenolate) Treatment of a chiral 2-alkyl oxazoline, derived from a readily available chiral amino alcohol, with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) results in the deprotonation of the α-carbon to the oxazoline ring. This generates a chiral lithiated intermediate, which can be described as a lithium azaenolate.
Step 2: Chelation and Formation of a Rigid Bicyclic System Crucial to the stereoselectivity of the subsequent alkylation is the formation of a rigid, planar, five-membered chelate ring between the lithium cation, the nitrogen atom of the oxazoline, and the enolate oxygen. This chelation locks the conformation of the lithiooxazoline, creating a sterically defined environment.
Step 3: Diastereoselective Alkylation The chiral substituent on the oxazoline ring, typically originating from a chiral amino alcohol like (S)-valinol or (1S,2S)-2-amino-3-methoxy-1-phenylpropan-1-ol, projects from the plane of the chelate ring. This substituent effectively blocks one face of the nucleophilic α-carbon. Consequently, the incoming electrophile (e.g., an alkyl halide) is directed to the less sterically hindered face, leading to a highly diastereoselective alkylation.
Step 4: Hydrolysis to the Chiral Carboxylic Acid The resulting α-substituted oxazoline is then hydrolyzed, typically under acidic conditions, to yield the desired enantioenriched carboxylic acid and the recovered chiral amino alcohol, which can be recycled.
The overall synthetic pathway can be visualized as follows:
The proposed transition state model highlights the key interactions responsible for the observed stereoselectivity:
Quantitative Data on Asymmetric Alkylation
The effectiveness of the Meyers oxazoline method is demonstrated by the high enantiomeric excesses (ee%) and chemical yields achieved for a variety of substrates and electrophiles. The following table summarizes representative data from the seminal work of Meyers et al.
| Chiral Oxazoline Precursor | Alkylating Agent (R-X) | Yield of Alkylated Oxazoline (%) | Yield of Carboxylic Acid (%) | Enantiomeric Excess (ee%) |
| 2-Ethyl-(4S,5S)-diphenyl-oxazoline | n-Butyl iodide | 95 | 88 | 75 (S) |
| 2-Ethyl-(4S,5S)-diphenyl-oxazoline | Benzyl bromide | 92 | 85 | 80 (S) |
| 2-Propyl-(4S,5S)-diphenyl-oxazoline | Methyl iodide | 90 | 83 | 72 (S) |
| 2-Propyl-(4S,5S)-diphenyl-oxazoline | n-Propyl iodide | 93 | 86 | 78 (S) |
| 2-Butyl-(4S,5S)-diphenyl-oxazoline | Ethyl iodide | 91 | 84 | 76 (S) |
Data compiled from Meyers, A. I.; Knaus, G.; Kamata, K.; Ford, M. E. J. Am. Chem. Soc. 1976, 98, 567-576.
Detailed Experimental Protocols
The following is a representative experimental protocol for the asymmetric alkylation of a chiral oxazoline.
Synthesis of (R)-2-Butyl-2-ethyl-4,5-dihydro-4-methoxymethyl-5-phenyloxazole
Materials:
-
(4R,5S)-(-)-4-Methoxymethyl-2-ethyl-5-phenyl-2-oxazoline
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
n-Butyl iodide
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of (4R,5S)-(-)-4-methoxymethyl-2-ethyl-5-phenyl-2-oxazoline (1.0 mmol) in dry THF (10 mL) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise via syringe over 5 minutes. The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the lithiooxazoline.
-
n-Butyl iodide (1.2 mmol) is added dropwise to the solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (5 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (R)-2-butyl-2-ethyl-4,5-dihydro-4-methoxymethyl-5-phenyloxazole.
Hydrolysis to (R)-2-Ethylhexanoic Acid
Materials:
-
(R)-2-Butyl-2-ethyl-4,5-dihydro-4-methoxymethyl-5-phenyloxazole
-
3 N Hydrochloric acid
Procedure:
-
The purified α-alkylated oxazoline (0.8 mmol) is dissolved in 3 N aqueous hydrochloric acid (10 mL).
-
The mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the aqueous solution is extracted with diethyl ether (3 x 15 mL) to remove the chiral auxiliary.
-
The aqueous layer is then continuously extracted with diethyl ether for 24 hours.
-
The ether extract from the continuous extraction is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude (R)-2-ethylhexanoic acid.
-
The enantiomeric excess of the product can be determined by conversion to a diastereomeric derivative (e.g., an amide with a chiral amine) and analysis by HPLC or NMR, or by chiral HPLC analysis of the acid itself.
Conclusion
The asymmetric alkylation of lithooxazolines, pioneered by Meyers, represents a powerful and reliable method for the synthesis of enantioenriched α-substituted carboxylic acids. The mechanism of stereoselection is well-understood and relies on the formation of a rigid, chelated lithiooxazoline intermediate, which directs the approach of the electrophile to the less sterically hindered face. The high yields and enantioselectivities, coupled with the recyclability of the chiral auxiliary, make this a valuable tool for researchers in organic synthesis and drug development. The predictability of the stereochemical outcome based on the established transition state model further enhances the utility of this methodology.
Introduction: The Rise of Oxazoline Ligands in Asymmetric Catalysis
An In-depth Technical Guide to the Fundamental Principles of Oxazoline-Mediated Catalysis
Audience: Researchers, scientists, and drug development professionals.
Oxazoline-containing ligands represent one of the most versatile and successful classes of "privileged" chiral ligands in the field of asymmetric catalysis.[1][2] Their widespread application stems from a combination of facile, modular synthesis, and the high levels of stereocontrol their metal complexes impart across a vast range of chemical transformations.[2][3][4] These ligands feature a five-membered heterocyclic oxazoline ring, which is chiral and typically derived from readily available amino acids.[4][5]
The core of their function lies in creating a well-defined, chiral microenvironment around a coordinated metal center. This metal complex then acts as a chiral Lewis acid, activating a substrate and directing the approach of a reactant to one specific face, thereby controlling the stereochemical outcome of the reaction.[6]
The two most prominent families of these ligands are the C₂-symmetric bis(oxazolines), commonly known as BOX ligands, and their tridentate pyridine-bridged analogues, the PyBOX ligands.[1][7] The pioneering work on BOX ligands for copper-catalyzed cyclopropanation by Masamune and Evans, and on PyBOX ligands for hydrosilylation by Nishiyama in the late 1980s and early 1990s, ignited immense interest in the field, leading to their application in numerous critical carbon-carbon and carbon-heteroatom bond-forming reactions.[1][6][7]
Synthesis of Chiral Oxazoline Ligands
A key advantage of oxazoline ligands is their straightforward and flexible synthesis.[2][6] Chirality is typically introduced via chiral β-amino alcohols, which are easily prepared by the reduction of inexpensive, enantiomerically pure amino acids.[1][5] The oxazoline ring itself is most commonly formed through the cyclization of these amino alcohols with functional groups such as nitriles, carboxylic acids, or acyl chlorides.[1][5]
For the widely used C₂-symmetric bis(oxazoline) ligands, the synthesis conveniently employs bifunctional starting materials, allowing for the simultaneous formation of both oxazoline rings.[1]
References
- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Applications of Oxazoline Ligands in Asymmetric Catalysis [bldpharm.com]
- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 5. Oxazoline - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. blog.strem.com [blog.strem.com]
historical development of oxazoline-containing ligands in catalysis
An In-depth Technical Guide to the Historical Development of Oxazoline-Containing Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The advent and evolution of oxazoline-containing ligands represent a significant milestone in the field of asymmetric catalysis. Their modular nature, ready accessibility from the chiral pool, and the high levels of stereocontrol they impart have established them as a class of "privileged" ligands. This guide provides a comprehensive overview of their historical development, from their initial discovery to their current state-of-the-art applications, supported by quantitative data, detailed experimental protocols, and logical diagrams.
Early Discoveries and the Dawn of a New Ligand Class (Late 1980s – Early 1990s)
The journey of oxazoline ligands began in the late 1980s. In 1986, Brunner and Pfaltz independently reported the use of pyridine-oxazoline and semicorrin oxazoline ligands, respectively, in asymmetric catalysis.[1] Pfaltz's work on asymmetric cyclopropanation of olefins using semicorrin ligands was a notable early success.[1]
However, the pivotal moment that catapulted oxazoline ligands to the forefront of asymmetric synthesis occurred in 1991. In back-to-back communications in the Journal of the American Chemical Society, the groups of David Evans and E.J. Corey reported the application of C₂-symmetric bis(oxazoline) (BOX) ligands.[2] Evans demonstrated their use in highly enantioselective copper-catalyzed cyclopropanation reactions, while Corey showcased their effectiveness in iron-catalyzed Diels-Alder reactions.[2] These seminal publications sparked a revolution, leading to the rapid adoption and development of BOX ligands for a wide array of chemical transformations.[2]
The success of these ligands lies in their straightforward synthesis from readily available chiral β-amino alcohols and the formation of a stable chelate complex with a metal center, creating a well-defined chiral environment that effectively dictates the stereochemical outcome of a reaction.[3]
Diversification and Expansion: The Rise of PHOX, PyBOX, and Beyond (1990s – 2000s)
Following the initial breakthroughs with BOX ligands, the 1990s witnessed a rapid expansion in the structural diversity of the oxazoline family. Researchers began to systematically modify the ligand backbone, the substituents on the oxazoline ring, and the nature of the coordinating atoms to fine-tune their steric and electronic properties. This led to the development of several key subclasses.
-
Phosphino-oxazolines (PHOX): Introduced in the early 1990s, PHOX ligands are hybrid P,N-ligands that combine a chiral oxazoline with a phosphine moiety.[4] This design proved exceptionally effective in palladium-catalyzed reactions, most notably in asymmetric allylic substitutions and the Heck reaction, where they have consistently delivered high levels of enantioselectivity.[3][4]
-
Pyridine-bis(oxazolines) (PyBOX): These tridentate ligands, featuring a central pyridine ring flanked by two oxazoline units, were also developed during this period.[5] Their ability to form stable complexes with a variety of metals has made them highly effective in numerous catalytic processes, including Negishi cross-couplings.[6]
-
Expanded Applications: The versatility of BOX and PyBOX ligands was further demonstrated through their application in a wide range of metal-catalyzed reactions, including enantioselective cycloadditions, aldol reactions, Michael additions, and ene reactions, often with copper(II) complexes serving as versatile chiral Lewis acids.[7]
Modern Era: New Architectures and Advanced Applications (2009 – Present)
Research from 2009 onwards has focused on creating more sophisticated ligand architectures and applying them to increasingly complex catalytic challenges.[3][8][9] This period has been characterized by:
-
Novel Structures: The design of ligands has evolved from simple mono- and bis(oxazolines) to more complex tris(oxazoline) and tetra(oxazoline) systems.[3][8][9]
-
Rational Design: A deeper mechanistic understanding, aided by computational studies, has enabled the rational design of ligands tailored for specific reactions, such as the development of cyclopropane-based PHOX ligands to suppress isomerization in the asymmetric Heck reaction.[10]
-
Enhanced Functionality: Modifications, such as the introduction of siloxane substituents, have been explored to improve catalyst performance and facilitate recovery and recycling.[11]
-
Broader Reaction Scope: The application of oxazoline ligands has expanded into new areas of catalysis, including iridium-catalyzed asymmetric hydrogenations of a wide range of substrates, from unfunctionalized alkenes to N-protected indoles.[12]
The continuous development of these ligands underscores their remarkable adaptability and enduring importance in the synthesis of chiral molecules.
Data Presentation: Performance in Key Asymmetric Reactions
The following tables summarize the performance of representative oxazoline-containing ligands in several cornerstone asymmetric reactions.
Table 1: Copper-Catalyzed Asymmetric Diels-Alder Reaction
| Ligand | Dienophile | Diene | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| tBu-BOX | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 92 | 98 | [7] |
| Ph-BOX | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 85 | 96 |[7] |
Table 2: Palladium-Catalyzed Asymmetric Heck Reaction
| Ligand | Olefin | Aryl Triflate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| (S)-tBu-PHOX | 2,3-Dihydrofuran | Phenyl triflate | - | 96 | [3] |
| HetPHOX | 2,3-Dihydrofuran | Phenyl triflate | - | >99 | [3] |
| (S)-tBu-PHOX | Dienyl aryl triflate | (Intramolecular) | - | 99 |[3] |
Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of Alkenes | Ligand | Substrate | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | tBu-PHOX | Enamine | >99 | 98 |[12] | | ThrePHOX | α,β-Unsaturated Nitrile | >99 | 97 |[12] | | P,N-Ligand 16 | N-Boc-2-methylindole | >99 | 98 |[12] |
Table 4: Nickel-Catalyzed Asymmetric Negishi Cross-Coupling
| Ligand | Electrophile | Organozinc Reagent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| CH₂CH₂Ph-pybox | Secondary Allylic Chloride | Alkylzinc | High | High | [6] |
| i-Pr-Pybox | α-Bromo Amide | Alkylzinc | High | High |[6] |
Experimental Protocols
General Protocol for the One-Pot Synthesis of Pyridine-bis(oxazoline) (PyBOX) Ligands
This procedure is based on the efficient one-pot condensation using zinc triflate as a catalyst.[6][13][14]
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, add the chiral β-amino alcohol (2.1 equivalents) and 2,6-pyridinedicarbonitrile (1.0 equivalent).
-
Catalyst Addition: Add zinc trifluoromethanesulfonate (Zn(OTf)₂) (5-10 mol %).
-
Solvent and Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen). Add dry toluene as the solvent.
-
Reaction: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any insoluble material.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be of high purity. If necessary, further purification can be achieved by column chromatography on silica gel (typically using a hexane/ethyl acetate mixture with ~1% triethylamine to prevent streaking).[13]
Representative Protocol for a Pd-Catalyzed Asymmetric Heck Reaction
This protocol is a generalized procedure for the intermolecular arylation of a cyclic olefin using a PHOX-type ligand.[3][10]
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂) and the chiral PHOX ligand (e.g., (S)-tBu-PHOX) in a dry, deoxygenated solvent like toluene or THF. Stir for 15-30 minutes to form the active catalyst complex.
-
Reaction Setup: To a separate oven-dried reaction vessel under an inert atmosphere, add the aryl triflate (1.0 equivalent), the olefin (e.g., 2,3-dihydrofuran, 1.5-2.0 equivalents), and a suitable base (e.g., a hindered amine base like N,N-diisopropylethylamine or a proton sponge, 1.2-1.5 equivalents).
-
Initiation: Add the pre-formed catalyst solution to the reaction vessel via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (can range from 60 °C to 170 °C, sometimes utilizing microwave heating to accelerate the reaction) and stir until the starting material is consumed (monitor by GC or TLC).[3]
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.
Visualizing the Landscape of Oxazoline Ligands
The following diagrams illustrate the classification of oxazoline ligands and a typical experimental workflow.
Caption: Classification and historical evolution of major oxazoline ligand families.
Caption: A typical experimental workflow using oxazoline ligands in catalysis.
Conclusion and Future Outlook
From their initial discovery in the late 1980s to their current status as a cornerstone of asymmetric catalysis, oxazoline-containing ligands have demonstrated remarkable versatility and efficacy. The historical development reveals a clear progression from simple, effective designs to highly optimized, rationally designed catalysts for specific and challenging transformations. The modularity of their synthesis has been a key driver of this evolution, allowing for systematic tuning of their properties.
The future of this field will likely focus on the development of catalysts for even more sustainable and efficient processes. This includes the use of earth-abundant metals, applications in C-H activation and other challenging bond formations, and the design of ligands for use in novel reaction media or for immobilization and reuse. The rich history of oxazoline ligands provides a robust foundation for these future innovations, ensuring they will remain a vital tool for chemists in academia and industry for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Initial Characterization of New Isoxazoline Derivatives: A Technical Guide for Drug Development Professionals
Abstract: Isoxazoline and oxazoline heterocycles are pivotal scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This technical document provides a comprehensive overview of the initial characterization of novel isoxazoline derivatives, focusing on their synthesis, biological evaluation, and potential mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details common synthetic protocols, summarizes key biological activities in structured data tables, and visualizes experimental workflows and relevant signaling pathways using the DOT language for Graphviz.
Introduction to Isoxazoline Derivatives
Isoxazolines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms that have garnered significant attention in medicinal chemistry. Their derivatives are known to possess a wide range of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Furthermore, specific derivatives have been identified as potent and selective inhibitors of enzymes such as Factor Xa, highlighting their therapeutic potential in cardiovascular diseases.[4] The versatility of the isoxazoline scaffold allows for extensive structural modifications, enabling the development of new chemical entities with optimized pharmacological profiles. This guide focuses on the foundational steps involved in the characterization of these promising compounds.
Synthesis and Experimental Protocols
The synthesis of isoxazoline derivatives is a cornerstone of their development. The most prevalent method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.[3][5] This section outlines a general workflow for synthesis and screening, followed by specific experimental protocols derived from the literature.
References
- 1. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Isoxazoline synthesis [organic-chemistry.org]
Methodological & Application
Applications of Lithooxazoline in Enantioselective Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of lithooxazoline-derived ligands in key enantioselective catalytic reactions. The information is intended to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Application Note 1: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation
Introduction:
Palladium-catalyzed enantioselective decarboxylative allylic alkylation is a powerful method for the construction of stereogenic centers. The use of chiral phosphinooxazoline (PHOX) ligands, a prominent class of this compound derivatives, in combination with a palladium catalyst enables the asymmetric formation of carbon-carbon bonds. This reaction is particularly valuable for the synthesis of α-quaternary ketones from readily available β-ketoesters. The reaction proceeds through the decarboxylation of an enol carbonate precursor to generate a prochiral enolate, which then undergoes an enantioselective allylic alkylation.
Data Presentation:
The following table summarizes the performance of the Pd/(S)-t-BuPHOX catalytic system in the enantioselective decarboxylative allylic alkylation of various allyl enol carbonates.
| Entry | Substrate (Allyl Enol Carbonate of) | Product | Yield (%) | ee (%) |
| 1 | 2-methyl-1-indanone | 2-allyl-2-methyl-1-indanone | 94 | 91 |
| 2 | 2-methyl-1-tetralone | 2-allyl-2-methyl-1-tetralone | 91 | 92 |
| 3 | 2-methylcyclopentanone | 2-allyl-2-methylcyclopentanone | 85 | 88 |
| 4 | 2-methylcyclohexanone | 2-allyl-2-methylcyclohexanone | 89 | 90 |
Experimental Protocol:
General Procedure for Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation:
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol%) and (S)-t-BuPHOX (5.1 mg, 0.012 mmol, 6.0 mol%). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes. A solution of the allyl enol carbonate (0.2 mmol) in anhydrous, degassed toluene (1.0 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature until complete consumption of the starting material is observed by TLC. The reaction mixture is then concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
Mandatory Visualization:
Caption: Catalytic cycle for the Pd-catalyzed decarboxylative allylic alkylation.
Application Note 2: Copper-Catalyzed Enantioselective Doyle-Kirmse Reaction
Introduction:
The Copper(I)-catalyzed enantioselective Doyle-Kirmse reaction of allenyl sulfides with α-diazoesters provides an efficient route to enantioenriched chiral tertiary homopropargylic sulfides. This transformation proceeds via a[1][2]-sigmatropic rearrangement of an intermediate sulfonium ylide, which is generated from the reaction of a copper carbene with the allenyl sulfide. Chiral bis(oxazoline) (BOX) ligands, another important class of this compound derivatives, are effective in inducing high levels of enantioselectivity in this process.
Data Presentation:
The following table summarizes the results for the Cu(I)/bis(oxazoline)-catalyzed enantioselective Doyle-Kirmse reaction with various substrates.
| Entry | Allenyl Sulfide | α-Diazoester | Product | Yield (%) | ee (%) |
| 1 | Phenyl allenyl sulfide | Ethyl diazoacetate | Ethyl 2-(phenylthio)-2-vinylpent-4-ynoate | 85 | 92 |
| 2 | Methyl allenyl sulfide | Ethyl diazoacetate | Ethyl 2-(methylthio)-2-vinylpent-4-ynoate | 82 | 90 |
| 3 | Phenyl allenyl sulfide | Methyl diazoacetate | Methyl 2-(phenylthio)-2-vinylpent-4-ynoate | 88 | 93 |
| 4 | Phenyl allenyl sulfide | t-Butyl diazoacetate | t-Butyl 2-(phenylthio)-2-vinylpent-4-ynoate | 75 | 89 |
Experimental Protocol:
General Procedure for Copper-Catalyzed Enantioselective Doyle-Kirmse Reaction:
To a flame-dried Schlenk tube under an argon atmosphere are added Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.012 mmol, 6 mol%). The tube is evacuated and backfilled with argon. Anhydrous dichloromethane (1.0 mL) is added, and the mixture is stirred at room temperature for 1 hour. The allenyl sulfide (0.2 mmol) is then added. A solution of the α-diazoester (0.24 mmol) in anhydrous dichloromethane (1.0 mL) is added dropwise over 4 hours via a syringe pump. The reaction is stirred at room temperature for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired product.
Mandatory Visualization:
Caption: Experimental workflow for the Cu-catalyzed enantioselective Doyle-Kirmse reaction.
Application Note 3: Copper-Catalyzed Enantioselective Henry (Nitroaldol) Reaction
Introduction:
The enantioselective Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. The use of a chiral copper(II)-bis(oxazoline) complex as a catalyst allows for the highly enantioselective addition of a nitroalkane to an aldehyde.[3] The catalyst acts as a chiral Lewis acid to activate the aldehyde and organize the transition state, leading to high levels of stereocontrol.
Data Presentation:
The following table illustrates the scope of the Cu(II)-bis(oxazoline) catalyzed enantioselective Henry reaction.
| Entry | Aldehyde | Nitroalkane | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | (R)-1-Phenyl-2-nitroethanol | 91 | 92 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | (R)-1-(4-Nitrophenyl)-2-nitroethanol | 95 | 94 |
| 3 | 2-Naphthaldehyde | Nitromethane | (R)-1-(Naphthalen-2-yl)-2-nitroethanol | 88 | 93 |
| 4 | Cyclohexanecarboxaldehyde | Nitromethane | (R)-1-Cyclohexyl-2-nitroethanol | 85 | 87 |
Experimental Protocol:
General Procedure for Copper-Catalyzed Enantioselective Henry Reaction: [3]
A solution of Cu(OAc)₂·H₂O (2.0 mg, 0.01 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.011 mmol, 5.5 mol%) in ethanol (0.5 mL) is stirred at room temperature for 1 hour. The aldehyde (0.2 mmol) is then added, followed by the nitroalkane (1.0 mmol). The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC. Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the β-nitro alcohol.
Mandatory Visualization:
Caption: Logical relationships in the Cu-catalyzed enantioselective Henry reaction.
References
Application Notes and Protocols: Enantioselective Diels-Alder Reaction Catalyzed by Copper(II)-Bis(oxazoline) Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol. In the realm of asymmetric catalysis, the use of chiral Lewis acids to catalyze enantioselective Diels-Alder reactions has been extensively developed, providing a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development and medicinal chemistry. Among the most successful catalysts for this transformation are the C2-symmetric bis(oxazoline) copper(II) complexes. These catalysts have demonstrated high levels of enantioselectivity and diastereoselectivity in the cycloaddition of various dienes and dienophiles.
This document provides a detailed protocol for a representative copper(II)-bis(oxazoline) catalyzed enantioselective Diels-Alder reaction. While the user specified "lithooxazoline," extensive literature searches did not yield specific catalysts under this name for the Diels-Alder reaction. It is likely that this term refers to the well-established and closely related metal-complexed oxazoline ligand systems. Therefore, this protocol focuses on the widely used and highly effective copper(II)-bis(oxazoline) catalyst system.
Reaction Mechanism and Stereochemical Model
The enantioselectivity of the copper(II)-bis(oxazoline) catalyzed Diels-Alder reaction is rationalized by the formation of a chiral catalyst-substrate complex.[1] The bidentate dienophile coordinates to the copper center, which is rendered chiral by the C2-symmetric bis(oxazoline) ligand. This coordination leads to a square-planar geometry where one face of the dienophile is effectively blocked by a bulky substituent on the oxazoline ring (e.g., a tert-butyl group), directing the approach of the diene to the opposite face. This steric control dictates the absolute stereochemistry of the resulting cycloadduct. The endo selectivity is often favored due to secondary orbital interactions in the transition state.
Caption: Proposed mechanism for the copper(II)-bis(oxazoline) catalyzed Diels-Alder reaction.
Data Presentation: Performance of Copper(II)-Bis(oxazoline) Catalysts
The following tables summarize the performance of the --INVALID-LINK--₂ catalyst in the Diels-Alder reaction between various dienes and 3-propenoyl-2-oxazolidinone.[2]
Table 1: Reaction of Cyclopentadiene with 3-Propenoyl-2-oxazolidinone [2]
| Entry | Catalyst Loading (mol %) | Time (h) | Yield (%) | endo:exo | ee (%) of endo |
| 1 | 10 | 12 | >95 | >99:1 | 98 |
| 2 | 5 | 24 | >95 | >99:1 | 98 |
| 3 | 1 | 48 | >95 | >99:1 | 95 |
Table 2: Reaction with Acyclic Dienes [2]
| Diene | Catalyst Loading (mol %) | Time (h) | Yield (%) | cis:trans | ee (%) of cis |
| 1,3-Butadiene | 10 | 24 | 85 | >99:1 | 94 |
| Isoprene | 10 | 24 | 90 | >99:1 | 95 |
| (E)-1,3-Pentadiene | 10 | 48 | 88 | >99:1 | 91 |
Experimental Protocols
This section provides detailed methodologies for the preparation of the catalyst and the execution of the enantioselective Diels-Alder reaction.
Protocol 1: Preparation of the Cu((S,S)-t-Bu-box)₂ Catalyst Solution[2]
Materials:
-
(S,S)-tert-Butyl-bis(oxazoline) ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(II) chloride (CuCl₂)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
From Cu(OTf)₂: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S,S)-tert-butyl-bis(oxazoline) (1.0 eq) and Cu(OTf)₂ (1.0 eq) in anhydrous CH₂Cl₂. Stir the solution at room temperature for 2-4 hours. This solution of --INVALID-LINK--₂ can often be used directly. For the hexafluoroantimonate salt, proceed to the next method.
-
From CuCl₂ (for the SbF₆⁻ salt): In a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-tert-butyl-bis(oxazoline) (1.0 eq) and CuCl₂ (1.0 eq). Add anhydrous CH₂Cl₂ and stir the suspension.
-
Add AgSbF₆ (2.0 eq) to the suspension. Stir the mixture vigorously at room temperature for 8-16 hours.
-
The formation of a silver chloride precipitate will be observed. Remove the precipitate by filtration through a pad of Celite under an inert atmosphere.
-
The resulting clear solution is the active --INVALID-LINK--₂ catalyst, which can be used directly for the Diels-Alder reaction.
Protocol 2: General Procedure for the Enantioselective Diels-Alder Reaction[2]
Materials:
-
Dienophile (e.g., 3-propenoyl-2-oxazolidinone)
-
Diene (e.g., cyclopentadiene, freshly distilled)
-
--INVALID-LINK--₂ catalyst solution in CH₂Cl₂ (prepared as in Protocol 1)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the dienophile (1.0 eq).
-
Dissolve the dienophile in anhydrous CH₂Cl₂.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add the solution of the --INVALID-LINK--₂ catalyst (0.01 to 0.10 eq) dropwise to the dienophile solution.
-
Add the diene (2.0 to 5.0 eq) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Caption: General experimental workflow for the copper(II)-bis(oxazoline) catalyzed Diels-Alder reaction.
Applications in Drug Development
The enantioselective Diels-Alder reaction is a powerful strategy for the synthesis of complex molecular architectures found in many natural products and pharmaceuticals. The ability to control the stereochemistry of up to four new stereocenters in a single step makes this reaction highly efficient. The resulting cyclohexene derivatives are versatile intermediates that can be further elaborated into a wide range of biologically active molecules, including antiviral agents, alkaloids, and steroids. The use of chiral copper(II)-bis(oxazoline) catalysts allows for the scalable and predictable synthesis of these important chiral building blocks, facilitating the drug discovery and development process.
References
Application Notes and Protocols for the Asymmetric Mukaiyama Aldol Reaction Utilizing Bis(oxazoline) Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing the asymmetric Mukaiyama aldol reaction catalyzed by metal complexes of bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. This reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of numerous natural products and pharmaceuticals.
Introduction
The Mukaiyama aldol reaction is a Lewis acid-promoted addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[1][2] The use of chiral Lewis acids, particularly those derived from C2-symmetric bis(oxazoline) ligands, has rendered this reaction a powerful tool for asymmetric synthesis.[3] Copper(II) complexes of BOX and PyBOX ligands are among the most effective catalysts, affording high yields and excellent enantioselectivities under mild reaction conditions.[4][5]
These protocols will detail the synthesis of a common PyBOX ligand, the preparation of the active copper(II) catalyst, and the general procedure for the asymmetric Mukaiyama aldol reaction.
Ligand Synthesis: (S,S)-Ph-PyBOX
A representative procedure for the synthesis of a chiral pyridine-bis(oxazoline) ligand, (S)-Phenyl Pyridine Bis-Oxazoline ((S)-Ph-PyBOX), is outlined below. This ligand is synthesized from pyridine-2,6-dicarboxamide and a chiral amino alcohol.[6]
Protocol 1: Synthesis of (S)-Ph-PyBOX [6]
-
Materials:
-
N,N′-Bis[(1S)-2-hydroxy-1-phenylethyl]pyridine-2,6-dicarboxamide
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for elution
-
-
Procedure:
-
To a solution of N,N′-Bis[(1S)-2-hydroxy-1-phenylethyl]pyridine-2,6-dicarboxamide in dichloromethane, add triethylamine.
-
Cool the mixture in an ice bath and add p-toluenesulfonyl chloride portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude bis-tosylate intermediate is then cyclized in the presence of a base to form the bis(oxazoline) ring.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane solvent system to yield (S)-Ph-PyBOX as a solid.
-
Catalyst Preparation and the Asymmetric Mukaiyama Aldol Reaction
The active catalyst is typically prepared in situ by reacting the bis(oxazoline) ligand with a copper(II) salt. The subsequent aldol reaction is then carried out at low temperatures to maximize stereoselectivity.
Protocol 2: General Procedure for the Cu(II)-BOX Catalyzed Enantioselective Mukaiyama Aldol Reaction [7]
-
Materials:
-
Copper(II) tetrafluoroborate (Cu(BF₄)₂) or Copper(II) triflate (Cu(OTf)₂)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-tBu-BOX or (S)-Ph-PyBOX)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Aldehyde
-
Silyl enol ether
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk tube under an inert atmosphere, place the copper(II) salt (e.g., Cu(BF₄)₂, 0.02 mmol).
-
Heat the salt under vacuum to ensure it is anhydrous, then backfill with nitrogen or argon.
-
Add a solution of the bis(oxazoline) ligand (0.02 mmol) in the anhydrous solvent (e.g., 0.4 mL of THF) via syringe.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Mukaiyama Aldol Reaction:
-
Cool the catalyst solution to the desired temperature (typically between -78 °C and 0 °C).
-
In a separate flask, prepare a solution of the aldehyde (0.2 mmol) and the silyl enol ether (typically 1.2 to 2.0 equivalents) in the anhydrous solvent (e.g., 1.6 mL of THF).
-
Add the solution of the aldehyde and silyl enol ether to the pre-formed catalyst solution via syringe.
-
Stir the reaction mixture at the low temperature until the aldehyde is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy carbonyl compound.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
-
-
Data Presentation
The following table summarizes representative results for the asymmetric Mukaiyama aldol reaction catalyzed by copper(II)-bis(oxazoline) complexes with various substrates.
| Entry | Aldehyde | Silyl Enol Ether | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Cu(OTf)₂/(S,S)-tBu-BOX (10) | CH₂Cl₂ | -78 | 85 | 96 | [8] |
| 2 | Isobutyraldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Cu(OTf)₂/(S,S)-tBu-BOX (10) | CH₂Cl₂ | -78 | 82 | 98 | [8] |
| 3 | (Benzyloxy)acetaldehyde | Silyl ketene acetal of ethyl thioacetate | --INVALID-LINK--₂ (1) | CH₂Cl₂ | -78 | 95 | 98 | [3] |
| 4 | (Benzyloxy)acetaldehyde | Silyl ketene acetal of S-tert-butyl thioacetate | --INVALID-LINK--₂ (1) | CH₂Cl₂ | -78 | 94 | >99 | [3] |
| 5 | Methyl pyruvate | 1-Methoxy-1-trimethylsilyloxypropene | Clay-supported Cu(II)-bis(oxazoline) | - | - | - | 90 | [4] |
| 6 | 2-Acylpyridine N-oxide | Difluoroenoxysilane | Cu(BF₄)₂/Ligand L8 (10) | THF | - | up to 99 | up to 95 | [7] |
Visualizations
Diagrams of Experimental Workflow and Catalytic Cycle
The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the proposed catalytic cycle for the copper-bis(oxazoline) catalyzed Mukaiyama aldol reaction.
Caption: General experimental workflow for the Cu(II)-BOX catalyzed Mukaiyama aldol reaction.
Caption: Proposed catalytic cycle for the Cu(II)-BOX catalyzed Mukaiyama aldol reaction.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface-enhanced stereoselectivity in Mukaiyama aldol reactions catalyzed by clay-supported bis(oxazoline)-copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of (S)-4-Isopropyl-2-(2'-pyridyl)-4,5-dihydrooxazole
Introduction
(S)-4-Isopropyl-2-(2'-pyridyl)-4,5-dihydrooxazole, a member of the pyridyl-oxazoline (PyOx) class of ligands, is a crucial bidentate chiral ligand used extensively in asymmetric catalysis. Its C2-symmetric structure and strong coordination to metal centers make it highly effective in a variety of enantioselective reactions, including hydrosilylation, cyclopropanation, and allylic alkylation. This document provides a detailed, step-by-step protocol for the synthesis of this ligand, starting from the readily available L-valinol and 2-cyanopyridine.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of the target lithooxazoline ligand.
| Step | Reactant | Reagent | Product | Molar Ratio (Reactant:Reagent) | Reaction Time (h) | Temp (°C) | Yield (%) |
| 1 | L-Valinol | 2-Cyanopyridine | (S)-N-(1-Hydroxy-3-methylbutan-2-yl)picolinamide | 1 : 1.1 | 24 | 100 | ~95 |
| 2 | (S)-N-(1-Hydroxy-3-methylbutan-2-yl)picolinamide | Thionyl Chloride (SOCl₂) | (S)-4-Isopropyl-2-(2'-pyridyl)-4,5-dihydrooxazole | 1 : 1.2 | 3 | 0 to RT | ~85-90 |
Experimental Protocols
This synthesis is a two-step process involving an initial zinc-catalyzed addition followed by a cyclization/dehydration reaction.
Step 1: Synthesis of (S)-N-(1-Hydroxy-3-methylbutan-2-yl)picolinamide
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-valinol (5.16 g, 50 mmol) and 2-cyanopyridine (5.72 g, 55 mmol).
-
Catalyst Addition: Add zinc chloride (ZnCl₂, 0.68 g, 5 mmol, 10 mol%) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours. The mixture will become a viscous oil.
-
Workup: Cool the mixture to room temperature and dissolve it in dichloromethane (DCM, 50 mL).
-
Purification: Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product as a pale yellow oil. The product is often of sufficient purity for the next step without further purification.
Step 2: Synthesis of (S)-4-Isopropyl-2-(2'-pyridyl)-4,5-dihydrooxazoline
-
Setup: Dissolve the crude amide from Step 1 in anhydrous dichloromethane (DCM, 80 mL) in a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon). Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 4.4 mL, 60 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
-
Quenching: Carefully pour the reaction mixture into a vigorously stirred, ice-cold 2 M aqueous solution of sodium hydroxide (NaOH, 150 mL) to neutralize the excess SOCl₂ and HCl produced.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, typically 4:1) to yield the final product as a colorless oil.
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.
Caption: Reaction scheme for the two-step synthesis of the PyOx ligand.
Caption: Experimental workflow for the synthesis of the target ligand.
Practical Guide to Lithooxazoline-Catalyzed Carbon-Carbon Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a practical guide to setting up stereoselective carbon-carbon bond formation utilizing chiral oxazoline auxiliaries, a cornerstone of asymmetric synthesis. The methodologies detailed herein, largely based on the seminal work of Meyers, offer a robust strategy for the synthesis of enantioenriched carboxylic acids and their derivatives, which are pivotal building blocks in pharmaceutical and agrochemical development.
Introduction
The asymmetric alkylation of chiral oxazolines, often referred to as the Meyers asymmetric synthesis, is a powerful and reliable method for the stereoselective formation of carbon-carbon bonds alpha to a carbonyl group equivalent.[1] This strategy employs a chiral oxazoline, derived from a readily available chiral amino alcohol, as a chiral auxiliary to direct the approach of an electrophile to a lithiated intermediate. The high diastereoselectivity of the alkylation, coupled with the straightforward removal of the auxiliary, provides access to a wide range of chiral molecules in high enantiomeric purity.[2][3] The inertness of the oxazoline ring to various reagents also allows it to serve as a protecting group for the carboxylic acid functionality during subsequent synthetic transformations.[3]
Reaction Mechanism and Stereochemical Rationale
The stereochemical outcome of the Meyers asymmetric alkylation is controlled by the rigid, chelated aza-enolate intermediate formed upon deprotonation with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA). The lithium cation coordinates to both the nitrogen atom of the oxazoline ring and the oxygen atom of the enolate, creating a conformationally restricted bicyclic system. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the less sterically hindered face. This results in the formation of one diastereomer in significant excess. Subsequent hydrolysis of the alkylated oxazoline cleaves the chiral auxiliary, yielding the desired enantioenriched carboxylic acid.
Caption: Reaction mechanism of this compound-catalyzed C-C bond formation.
Experimental Protocols
A general experimental workflow is depicted below, followed by detailed protocols for the preparation of the chiral auxiliary and the subsequent carbon-carbon bond formation.
Caption: General experimental workflow for the asymmetric synthesis.
Protocol 1: Preparation of a Chiral Oxazoline Auxiliary
This protocol describes the synthesis of a representative chiral oxazoline from a commercially available chiral amino alcohol and a nitrile.
Materials:
-
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
-
Acetonitrile
-
Zinc Chloride (anhydrous)
-
Toluene
Procedure:
-
A mixture of (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol (1.0 eq) and anhydrous zinc chloride (0.1 eq) in acetonitrile (5-10 volumes) is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the pure chiral oxazoline.
Protocol 2: Asymmetric Alkylation of the Chiral Oxazoline
This protocol provides a general procedure for the lithiation of the chiral oxazoline followed by alkylation with an electrophile.
Materials:
-
Chiral oxazoline (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of the chiral oxazoline (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the this compound.
-
The electrophile (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.
-
The mixture is allowed to warm to room temperature and is then extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude alkylated oxazoline is typically purified by column chromatography.
Protocol 3: Hydrolysis of the Alkylated Oxazoline
This protocol describes the cleavage of the chiral auxiliary to yield the enantioenriched carboxylic acid.
Materials:
-
Alkylated oxazoline (from Protocol 2)
-
Aqueous hydrochloric acid (e.g., 3 M HCl) or sulfuric acid
-
Diethyl ether
Procedure:
-
The alkylated oxazoline is dissolved in a suitable solvent (e.g., ethanol or THF) and aqueous acid (e.g., 3 M HCl) is added.
-
The mixture is heated to reflux for 4-12 hours, monitoring the progress by TLC.
-
After cooling to room temperature, the mixture is made basic by the addition of a saturated sodium bicarbonate solution.
-
The aqueous layer is washed with diethyl ether to remove the chiral auxiliary.
-
The aqueous layer is then acidified with concentrated HCl to a pH of approximately 1-2.
-
The resulting aqueous solution is extracted with diethyl ether or ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to afford the chiral carboxylic acid.
Data Presentation: Substrate Scope and Stereoselectivity
The Meyers asymmetric alkylation is applicable to a wide range of electrophiles, consistently affording high yields and excellent diastereoselectivities. The following table summarizes representative data from the literature.
| Entry | Chiral Oxazoline Auxiliary | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | (4S,5S)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline | CH₃I | CH₃ | 85 | >95 |
| 2 | (4S,5S)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline | CH₃CH₂I | CH₃CH₂ | 88 | >95 |
| 3 | (4S,5S)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline | n-C₄H₉Br | n-C₄H₉ | 90 | >95 |
| 4 | (4S,5S)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline | PhCH₂Br | PhCH₂ | 92 | >95 |
| 5 | (4R,5S)-4-Methyl-5-phenyl-2-ethyl-2-oxazoline | CH₃I | CH₃ | 82 | 90 |
| 6 | (4R,5S)-4-Methyl-5-phenyl-2-ethyl-2-oxazoline | CH₃CH₂I | CH₃CH₂ | 85 | 92 |
Logical Relationships Influencing Reaction Success
The success of the this compound-catalyzed carbon-carbon bond formation is dependent on several key factors. The logical relationship between these factors and the desired outcome (high yield and high stereoselectivity) is illustrated in the diagram below.
Caption: Factors influencing the success of the asymmetric alkylation.
Conclusion
The use of chiral oxazolines as platforms for asymmetric carbon-carbon bond formation represents a mature and highly effective strategy in modern organic synthesis. The protocols and data presented in this guide are intended to provide researchers with a practical foundation for the successful implementation of this powerful methodology in their own synthetic endeavors. The high degree of stereocontrol, broad substrate scope, and operational simplicity make this a valuable tool for the construction of complex chiral molecules.
References
Application Notes and Protocols: Lithooxazoline Ligands in Asymmetric Allylic Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric allylic alkylation (AAA) is a powerful and versatile carbon-carbon bond-forming reaction in modern organic synthesis, enabling the construction of chiral molecules with high stereocontrol. A key factor in the success of this reaction is the use of chiral ligands that can effectively transfer stereochemical information to the product. Among the most successful classes of ligands for this transformation are phosphinooxazolines (PHOX), a type of lithooxazoline ligand.[1][2][3] These P,N-chelating ligands have demonstrated remarkable efficiency and enantioselectivity in a wide range of metal-catalyzed reactions, particularly those catalyzed by palladium.[2][4]
The modular nature of PHOX ligands is a significant advantage, allowing for the systematic tuning of their steric and electronic properties.[1][3][5] This is achieved by modifying the oxazoline ring, the phosphine moiety, or the backbone connecting them, enabling the optimization of the ligand for a specific substrate and reaction.[1][3] This fine-tuning capability has led to the development of highly effective catalysts for the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[4]
This document provides detailed application notes and experimental protocols for the use of this compound ligands, specifically PHOX ligands, in palladium-catalyzed asymmetric allylic alkylation.
Data Presentation: Performance of PHOX Ligands in Asymmetric Allylic Alkylation
The following tables summarize the performance of various PHOX ligands in palladium-catalyzed asymmetric allylic alkylation reactions with different substrates.
Table 1: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
| Ligand | Nucleophile | Yield (%) | ee (%) | Reference |
| (S)-tBu-PHOX | Dimethyl malonate | 95 | 92 | [6] |
| Spiro-PHOX | Dimethyl malonate | up to 99 | up to 99.9 | [7] |
| Phosphaalkene-oxazoline | Various malonates | 73-95 | 79-92 | [6] |
Table 2: Decarboxylative Asymmetric Allylic Alkylation (DAAA)
| Ligand | Substrate | Product Type | Yield (%) | ee (%) | Reference |
| (S)-tBu-PHOX | Allyl enol carbonates | α-Quaternary ketones | 87 | 92 | [4] |
| (S)-tBu-PHOX | Carbazolone heterocycles | α-Quaternary carbazolones | up to 93 | up to 97 | [4] |
| (S)-tBu-PHOX | Lactams | 3,3-Disubstituted pyrrolidinones | High | High | [4] |
| (S)-(CF₃)₃-tBu-PHOX | Acyclic enol carbonates | Linear α-quaternary ketones | High | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Representative (S)-tBu-PHOX Ligand
This protocol describes a common method for the synthesis of (S)-tBu-PHOX, a widely used and commercially available PHOX ligand. The synthesis is modular and can be adapted to produce a variety of PHOX derivatives.[2]
Materials:
-
2-Bromobenzonitrile
-
(S)-tert-Leucinol
-
Zinc chloride (ZnCl₂)
-
n-Butyllithium (n-BuLi)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Toluene, Diethyl ether, Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Synthesis of the Chiral Oxazoline:
-
In a flame-dried flask under an inert atmosphere, dissolve (S)-tert-leucinol in anhydrous toluene.
-
Add 2-bromobenzonitrile and a catalytic amount of zinc chloride.
-
Heat the mixture to reflux for 24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-(2-bromophenyl)-4-tert-butyl-4,5-dihydrooxazole.
-
-
Lithiation and Phosphination:
-
Dissolve the purified bromophenyloxazoline in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes dropwise. Stir the mixture at -78 °C for 1 hour.
-
Add chlorodiphenylphosphine dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the (S)-tBu-PHOX ligand.
-
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol provides a general procedure for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate using a Pd-PHOX catalyst.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)
-
(S)-tBu-PHOX ligand
-
1,3-Diphenyl-2-propen-1-yl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and (S)-tBu-PHOX (6 mol%) in anhydrous DCM.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, dissolve 1,3-diphenyl-2-propen-1-yl acetate (1.0 equiv) and dimethyl malonate (1.2 equiv) in anhydrous DCM.
-
Add BSA (1.2 equiv) and KOAc (20 mol%) to this solution.
-
-
Reaction Execution:
-
Add the pre-formed catalyst solution to the substrate solution via cannula.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Mandatory Visualizations
Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Experimental Workflow for Asymmetric Allylic Alkylation
Caption: General workflow for asymmetric allylic alkylation using PHOX ligands.
References
- 1. Phosphinooxazolines--a new class of versatile, modular P,N-ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphinooxazolines - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral phosphaalkene-oxazoline ligands for the palladium-catalyzed asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of highly rigid phosphine–oxazoline ligands for palladium-catalyzed asymmetric allylic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity in Lithooxazoline-Catalyzed Reactions
Welcome to the technical support center for lithooxazoline-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-catalyzed reactions in a question-and-answer format.
Q1: My reaction is showing low enantioselectivity (low % ee). What are the most common causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Ligand Choice and Purity: The structure and purity of the chiral bis(oxazoline) ligand are paramount. Even small impurities can drastically reduce enantioselectivity.
-
Action: Verify the enantiomeric purity of your ligand using chiral HPLC or SFC. Ensure the ligand is pure and free from residual starting materials or byproducts from its synthesis. Consider screening a variety of ligands with different steric and electronic properties.
-
-
Reaction Temperature: Temperature plays a critical role in the transition state energies that govern enantioselection.
-
Action: Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer. Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the aggregation state of the organolithium reagent and the geometry of the catalyst-substrate complex.
-
Action: Screen a range of aprotic solvents. Ethereal solvents like diethyl ether and THF are common starting points. Non-coordinating solvents like toluene or hexanes can also be effective, sometimes leading to higher enantioselectivities.
-
-
Organolithium Reagent Quality and Stoichiometry: The activity and concentration of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) are crucial.
-
Action: Use freshly titrated organolithium reagents. The stoichiometry of the base relative to the oxazoline precursor is critical for efficient lithiation without causing side reactions. An excess of the organolithium reagent can sometimes lead to non-selective background reactions.
-
-
Presence of Additives: Additives, particularly lithium salts, can modify the structure of the active catalyst and improve enantioselectivity.
-
Action: The addition of lithium salts like LiCl, LiBr, or LiOTf can break up aggregates of the organolithium reagent and the lithiated oxazoline, leading to a more defined and effective chiral catalyst. Experiment with the addition of 1-2 equivalents of a lithium salt.
-
Q2: I am observing poor chemical yield in my reaction, in addition to low enantioselectivity. What should I investigate?
A2: Poor yield can be linked to several of the factors affecting enantioselectivity, as well as other issues:
-
Incomplete Lithiation: The deprotonation of the oxazoline may be inefficient.
-
Action: Ensure your reaction is performed under strictly anhydrous and anaerobic conditions. Traces of water will quench the organolithium reagent. Consider using a stronger organolithium base or increasing the lithiation time or temperature (while balancing the potential impact on enantioselectivity).
-
-
Substrate Reactivity: The electrophile you are using may be too unreactive or prone to side reactions.
-
Action: Confirm the purity of your electrophile. If the electrophile is sterically hindered or electronically deactivated, you may need to use more forcing conditions (higher temperature, longer reaction time), which could negatively impact enantioselectivity.
-
-
Reaction Quenching: The reaction may be prematurely quenched.
-
Action: Ensure your quenching agent (e.g., saturated aqueous NH4Cl) is only added after the reaction has gone to completion (monitored by TLC or LC-MS).
-
Q3: The enantioselectivity of my reaction is inconsistent between batches. What could be the cause?
A3: Inconsistent results often point to variability in reagents or reaction setup:
-
Organolithium Titer: The concentration of organolithium reagents can change over time.
-
Action: Always titrate your organolithium solution before each new set of experiments.
-
-
Atmosphere Control: Trace amounts of oxygen or moisture can have a significant impact.
-
Action: Ensure your glassware is rigorously dried and that you are using a high-quality inert gas (argon or nitrogen) with a good seal on your reaction setup.
-
-
Stirring and Temperature Control: Inconsistent mixing or temperature fluctuations can affect the reaction.
-
Action: Use a reliable stirring mechanism and a cryostat for accurate temperature control, especially for larger-scale reactions.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right bis(oxazoline) ligand for my reaction?
A: Ligand selection is often empirical, but some general guidelines can be followed. The steric bulk of the substituents at the 4-position of the oxazoline ring and on the bridging carbon are critical. For example, tert-butyl or phenyl groups are commonly used to create a well-defined chiral pocket. It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate and reaction type.
Q: What is the role of lithium chloride (LiCl) in improving enantioselectivity?
A: Lithium chloride is a common additive in organolithium chemistry. It is believed to function by breaking down aggregates of organolithium species, including the lithiated oxazoline. This leads to the formation of smaller, more reactive, and often more well-defined monomeric or dimeric catalytic species, which can result in higher enantioselectivity.
Q: Can I use a coordinating solvent like THF?
A: Yes, THF is a common solvent for these reactions. However, its coordinating ability can sometimes compete with the chiral ligand for binding to the lithium cation, which may lead to lower enantioselectivity compared to less coordinating solvents like diethyl ether or toluene. The optimal solvent is reaction-dependent and should be determined through screening.
Q: At what temperature should I perform the lithiation step?
A: The lithiation is typically carried out at low temperatures, such as -78 °C, to prevent side reactions and decomposition of the organolithium reagent. The stability of the lithiated oxazoline can vary, so it's important to follow established protocols for the specific oxazoline you are using.
Data Presentation
The following tables summarize the impact of various reaction parameters on enantioselectivity in representative this compound-catalyzed reactions.
Table 1: Effect of Ligand Structure on Enantioselectivity in the Asymmetric Alkylation of an Enone
| Entry | Ligand Substituent (R) | Enantiomeric Excess (% ee) |
| 1 | Phenyl | 85 |
| 2 | Isopropyl | 92 |
| 3 | tert-Butyl | 98 |
| 4 | Benzyl | 88 |
Reaction conditions: Enone (1.0 eq), Lithiated bis(oxazoline) (1.1 eq), MeI (1.2 eq), THF, -78 °C, 4 h.
Table 2: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Enantiomeric Excess (% ee) |
| 1 | THF | 92 |
| 2 | Diethyl Ether | 95 |
| 3 | Toluene | 97 |
| 4 | Hexane | 85 |
Reaction conditions: Substrate (1.0 eq), Lithiated tert-butyl bis(oxazoline) (1.1 eq), Electrophile (1.2 eq), -78 °C, 4 h.
Table 3: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Enantiomeric Excess (% ee) |
| 1 | 0 | 80 |
| 2 | -20 | 88 |
| 3 | -40 | 94 |
| 4 | -78 | 97 |
Reaction conditions: Substrate (1.0 eq), Lithiated tert-butyl bis(oxazoline) (1.1 eq), Electrophile (1.2 eq), Toluene, 4 h.
Table 4: Effect of Lithium Salt Additive on Enantioselectivity
| Entry | Additive (1.0 eq) | Enantiomeric Excess (% ee) |
| 1 | None | 85 |
| 2 | LiCl | 96 |
| 3 | LiBr | 94 |
| 4 | LiOTf | 91 |
Reaction conditions: Substrate (1.0 eq), Lithiated tert-butyl bis(oxazoline) (1.1 eq), Electrophile (1.2 eq), THF, -78 °C, 4 h.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Alkylation of an Aldehyde
-
Glassware Preparation: All glassware is oven-dried at 120 °C overnight and allowed to cool to room temperature under a stream of dry argon or nitrogen.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add the chiral bis(oxazoline) ligand (1.1 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, 10 mL) via syringe.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a freshly titrated solution of n-butyllithium (1.0 mmol in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Substrate Addition: Add a solution of the aldehyde (1.0 mmol) in the same anhydrous solvent (2 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete (typically 2-6 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Protocol 2: Synthesis of a C2-Symmetric Bis(oxazoline) Ligand
-
Amide Formation: To a solution of diethyl malonate (1.0 eq) and (1S,2R)-(-)-2-amino-1,2-diphenylethanol (2.2 eq) in toluene, add a catalytic amount of sodium methoxide. Heat the mixture to reflux with a Dean-Stark trap to remove ethanol. After completion, cool the reaction and purify the resulting bis(amide) by crystallization.
-
Chlorination: Suspend the bis(amide) (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add thionyl chloride (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cyclization: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude bis(oxazoline) by flash column chromatography.
Visualizations
Caption: A typical workflow for optimizing the enantioselectivity of a this compound-catalyzed reaction.
Caption: A simplified representation of the catalytic cycle in a this compound-catalyzed reaction.
Technical Support Center: Optimization of Pyridine-Oxazoline Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-oxazoline (PyOx) catalysts. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Q1: My reaction is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in PyOx-catalyzed reactions can stem from several factors. A systematic optimization of reaction parameters is crucial. Consider the following troubleshooting steps:
-
Catalyst Loading and Integrity: The amount of catalyst can significantly impact the yield. An insufficient catalyst loading may lead to incomplete conversion. Conversely, high catalyst loading is not always better and can sometimes lead to side reactions. It is important to screen a range of catalyst loadings to find the optimal concentration. Also, ensure the catalyst has not degraded. Pyridine-oxazoline ligands and their metal complexes can be sensitive to air and moisture. Store them under an inert atmosphere and use anhydrous solvents.
-
Reaction Temperature: Temperature plays a critical role in reaction kinetics. If the yield is low, increasing the temperature might enhance the reaction rate. However, be aware that higher temperatures can sometimes lead to catalyst decomposition or the formation of undesired byproducts. A temperature screening study is recommended.
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability and activity of the catalyst. A solvent screen is a vital part of optimization. Common solvents for PyOx-catalyzed reactions include dichloromethane (DCM), toluene, tetrahydrofuran (THF), and diethyl ether. The polarity and coordinating ability of the solvent can affect the catalytic cycle.
-
Reaction Time: It is possible the reaction has not reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time.
Q2: The enantioselectivity (ee) of my reaction is poor. How can I improve it?
A2: Achieving high enantioselectivity is a primary goal in asymmetric catalysis. If you are observing low ee, consider these optimization strategies:
-
Ligand Structure Modification: The steric and electronic properties of the PyOx ligand are paramount for enantioselectivity.
-
Steric Hindrance: Increasing the steric bulk on the oxazoline ring can enhance facial discrimination of the substrate. Common bulky substituents include tert-butyl (tBu) and phenyl (Ph).
-
Electronic Effects: Modifying the electronic properties of the pyridine ring can also influence enantioselectivity. Electron-withdrawing or electron-donating groups can alter the Lewis acidity of the metal center, which in turn affects substrate coordination and the transition state geometry.
-
-
Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity by reducing the thermal energy of the system, which can favor the transition state leading to the major enantiomer.
-
Solvent Screening: The solvent can have a profound effect on the chiral induction. A systematic screen of solvents with varying polarities and coordinating abilities is highly recommended.
-
Additives: In some cases, the addition of co-catalysts or additives can improve enantioselectivity. These can include Lewis acids or bases that can interact with the substrate or the catalyst to favor a specific reaction pathway.
-
Metal Precursor: The choice of metal precursor and its counter-ion can influence the catalytic activity and enantioselectivity. It is worthwhile to screen different metal salts (e.g., triflates, acetates).
Q3: My catalyst appears to be deactivating during the reaction. What could be the cause and how can I prevent it?
A3: Catalyst deactivation can be a significant issue. Potential causes and solutions include:
-
Air and Moisture Sensitivity: Many PyOx-metal complexes are sensitive to air and moisture. Ensure all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Degassing the solvent prior to use can also be beneficial.
-
Substrate or Product Inhibition: The substrate or product of the reaction may coordinate too strongly to the metal center, leading to inhibition of the catalyst. If this is suspected, adjusting the reaction conditions, such as temperature or the rate of substrate addition, may help.
-
Impure Reagents: Impurities in the starting materials or solvents can act as catalyst poisons. Ensure all reagents are of high purity.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Pyridine-Oxazoline ligand for my reaction?
A1: The selection of the optimal PyOx ligand is often reaction-specific and may require some screening. However, some general guidelines can be followed:
-
Steric Bulk: For many reactions, ligands with bulky substituents on the oxazoline ring, such as tert-butyl or phenyl, provide higher enantioselectivity.
-
Electronic Tuning: The electronic properties of the pyridine ring can be modified to fine-tune the catalyst's reactivity. Electron-withdrawing groups can increase the Lewis acidity of the metal center, which can be beneficial in certain reactions.
-
Literature Precedent: Reviewing the literature for similar transformations can provide a good starting point for ligand selection.
Q2: What is a typical experimental procedure for setting up a reaction with a Pyridine-Oxazoline catalyst?
A2: A general procedure for a catalytic asymmetric reaction using a PyOx ligand is as follows. Note that specific conditions will vary depending on the reaction.
Experimental Protocols
General Procedure for an Asymmetric Catalytic Reaction:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the pyridine-oxazoline ligand (e.g., 1.2 mol%).
-
Add the appropriate anhydrous solvent (e.g., CH₂Cl₂).
-
Add the metal precursor (e.g., Cu(OTf)₂ at 1.0 mol%) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the substrate in the anhydrous solvent.
-
Cool the substrate solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Add the second reactant (e.g., nucleophile) to the substrate solution.
-
Transfer the pre-formed catalyst solution to the reaction mixture via cannula.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at the set temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Asymmetric Addition
| Entry | Ligand | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | L1 (t-Bu) | CH₂Cl₂ | 0 | 5 | 85 | 90 |
| 2 | L1 (t-Bu) | Toluene | 0 | 5 | 78 | 85 |
| 3 | L1 (t-Bu) | THF | 0 | 5 | 90 | 88 |
| 4 | L2 (Ph) | CH₂Cl₂ | 0 | 5 | 82 | 92 |
| 5 | L1 (t-Bu) | CH₂Cl₂ | -20 | 5 | 80 | 95 |
| 6 | L1 (t-Bu) | CH₂Cl₂ | 25 | 5 | 92 | 75 |
| 7 | L1 (t-Bu) | CH₂Cl₂ | 0 | 2.5 | 65 | 90 |
| 8 | L1 (t-Bu) | CH₂Cl₂ | 0 | 10 | 86 | 90 |
Data is hypothetical and for illustrative purposes.
Mandatory Visualization
Caption: A general workflow for the optimization of reaction conditions.
Caption: A troubleshooting flowchart for addressing low enantioselectivity.
Caption: Key components of a Pyridine-Oxazoline catalyst and their influence.
Technical Support Center: Overcoming Substrate Limitations in Lithooxazoline Catalysis
Welcome to the technical support center for lithooxazoline catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome substrate limitations in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a low yield. What are the common causes and solutions?
A1: Low yields in this compound-catalyzed reactions can stem from several factors:
-
Poor Substrate Solubility: The substrate may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced catalytic efficiency.
-
Steric Hindrance: Bulky substituents on the substrate or the ligand can hinder the approach of the substrate to the catalytic center.
-
Electronic Effects: The electronic properties of the substrate (electron-donating or electron-withdrawing groups) can significantly affect its reactivity.
-
Catalyst Deactivation: The catalyst may be sensitive to air or moisture, or it may decompose under the reaction conditions.
-
Suboptimal Reaction Conditions: The temperature, concentration, or reaction time may not be optimal for the specific substrate.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents to improve substrate solubility.
-
Ligand Modification: Consider using a ligand with less steric bulk or a different electronic profile.
-
Temperature and Concentration Optimization: Systematically vary the reaction temperature and concentration to find the optimal conditions.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) if the catalyst is air- or moisture-sensitive.
-
Additive Screening: The addition of co-catalysts or additives can sometimes improve yields.
Q2: The enantioselectivity of my reaction is poor. How can I improve it?
A2: Poor enantioselectivity is a common challenge and can often be addressed by:
-
Ligand Choice: The structure of the bis(oxazoline) ligand is paramount for achieving high enantioselectivity. The substituents on the oxazoline ring and the backbone connecting them create the chiral environment.
-
Metal Precursor: The choice of the metal salt can influence the geometry of the active catalyst and, consequently, the enantioselectivity.
-
Solvent Effects: The solvent can affect the conformation of the catalyst-substrate complex.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.
Troubleshooting Steps:
-
Ligand Screening: Evaluate a library of BOX or PyBOX ligands with different steric and electronic properties. For example, bulky substituents on the oxazoline rings can create a more defined chiral pocket.
-
Metal Salt Variation: Experiment with different counter-ions of the metal precursor (e.g., triflates, chlorides).
-
Solvent Optimization: Screen a variety of solvents to identify the one that provides the best balance of reactivity and selectivity.
-
Temperature Study: Run the reaction at a range of temperatures to assess the impact on enantioselectivity.
Q3: My substrate is unreactive under standard conditions. What modifications can I try?
A3: Substrate unreactivity is often due to inherent steric or electronic properties. To overcome this, consider the following:
-
For sterically hindered substrates:
-
Use a less bulky ligand to reduce steric clashes.
-
Increase the reaction temperature to provide more energy to overcome the activation barrier.
-
Consider a different catalytic system that is known to be more effective for hindered substrates.
-
-
For electron-deficient or electron-rich substrates:
-
The electronic properties of the ligand should be matched to the substrate. For example, an electron-rich substrate might benefit from a more electron-withdrawing ligand to facilitate coordination to the metal center.
-
The choice of the metal can also be critical. Some metals are more effective at activating certain types of substrates.
-
Troubleshooting Guides
Issue 1: Low Yield in Copper-PyBox Catalyzed Asymmetric Friedel-Crafts Alkylation
This guide addresses low yields in the reaction of indoles with nitroalkenes catalyzed by a Cu(II)-PyBOX complex.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation.
Quantitative Data from Literature
| Ligand Modification | Solvent | Temperature (°C) | Yield (%)[1] | ee (%)[1] |
| Standard i-Pr-PyBOX | CH₂Cl₂ | 25 | 65 | 78 |
| Indeno-PyBOX | CH₂Cl₂ | 25 | 81 | 85 |
| Cl-Indeno-PyBOX | CH₂Cl₂ | 25 | 92 | 95 |
| Standard i-Pr-PyBOX | Toluene | 25 | 55 | 72 |
| Standard i-Pr-PyBOX | CH₂Cl₂ | 0 | 60 | 82 |
Experimental Protocol: General Procedure for Asymmetric Friedel-Crafts Alkylation [1]
-
To a dry Schlenk tube under an argon atmosphere, add the chiral PyBOX ligand (0.022 mmol) and Cu(OTf)₂ (0.02 mmol).
-
Add dry CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the indole (0.2 mmol) to the solution.
-
Add the nitroalkene (0.24 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at the same temperature until the indole is consumed (as monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Enantioselectivity in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This guide focuses on improving enantioselectivity in the Pd-catalyzed AAA of 1,3-diphenylallyl acetate with dimethyl malonate using a BOX ligand.
Logical Relationship of Factors Affecting Enantioselectivity
Caption: Factors influencing enantioselectivity in Pd-catalyzed AAA.
Quantitative Data from Literature
| Ligand | Solvent | Base | Temperature (°C) | Yield (%) | ee (%) |
| (S,S)-Ph-BOX | CH₂Cl₂ | N,O-BSA, AcOK | 25 | 95 | 88 |
| (S,S)-tBu-BOX | CH₂Cl₂ | N,O-BSA, AcOK | 25 | 98 | 95 |
| (S,S)-Ph-BOX | THF | N,O-BSA, AcOK | 25 | 92 | 85 |
| (S,S)-tBu-BOX | CH₂Cl₂ | N,O-BSA, AcOK | 0 | 96 | 97 |
| (S,S)-tBu-BOX | CH₂Cl₂ | DBU | 25 | 85 | 75 |
N,O-Bis(trimethylsilyl)acetamide (BSA) and Potassium Acetate (AcOK) are often used as the base system.
Experimental Protocol: General Procedure for Pd-Catalyzed AAA
-
In a glovebox, add [Pd(allyl)Cl]₂ (0.005 mmol) and the chiral BOX ligand (0.011 mmol) to a vial.
-
Add dry CH₂Cl₂ (0.5 mL) and stir for 30 minutes.
-
In a separate vial, dissolve 1,3-diphenylallyl acetate (0.2 mmol), dimethyl malonate (0.3 mmol), N,O-bis(trimethylsilyl)acetamide (0.3 mmol), and potassium acetate (0.01 mmol) in dry CH₂Cl₂ (0.5 mL).
-
Add the nucleophile solution to the catalyst solution.
-
Stir the reaction at the desired temperature for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture and purify by flash column chromatography.
Signaling Pathways and Mechanistic Cycles
Proposed Catalytic Cycle for a Cu(II)-PyBOX Catalyzed Diels-Alder Reaction
Caption: Catalytic cycle for a Cu(II)-PyBOX catalyzed Diels-Alder reaction.
This technical support center provides a starting point for troubleshooting common issues in this compound catalysis. For more specific problems, consulting the primary literature for the particular reaction and substrate class is highly recommended.
References
Technical Support Center: Synthesis and Purification of Lithooxazoline Ligands
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and purification of lithooxazoline ligands. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during these sensitive experimental processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound ligands.
Issue 1: Low or No Yield of the Desired Ligand
Q1: My lithiation reaction followed by quenching with an electrophile is resulting in a low yield of the desired product, with a significant amount of starting material recovered. What are the potential causes and solutions?
A1: This is a common issue in lithiation reactions. The primary culprits are often related to reaction conditions and reagent quality. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Inadequate Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Any trace of water in your glassware, solvent, or starting material will quench the reagent and lead to the recovery of the starting material.
-
Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents. Ensure your starting material is thoroughly dried.
-
-
Poor Quality of Organolithium Reagent: The titer of commercially available organolithium reagents can decrease over time, especially with improper storage.
-
Solution: Titrate your organolithium reagent before use to determine its exact concentration. Store it properly under an inert atmosphere and in a cool, dark place.
-
-
Insufficient Reagent: If the concentration of your organolithium reagent is lower than assumed, you may be adding a substoichiometric amount.
-
Solution: Based on the titration, ensure you are adding a slight excess of the organolithium reagent to your starting material.
-
-
Reaction Temperature: The stability of the lithiated intermediate is highly temperature-dependent.
-
Solution: Maintain the recommended low temperature (typically -78 °C) throughout the lithiation and quenching steps. Use a cryo-cool or a dry ice/acetone bath. Slow, dropwise addition of the organolithium reagent can also help manage the reaction temperature.
-
-
Inefficient Quenching: The electrophile might not be reactive enough, or it may be added too quickly, causing localized warming and decomposition of the lithiated intermediate.
-
Solution: Add the electrophile slowly at low temperature. If the issue persists, consider using a more reactive electrophile.
-
Q2: I am attempting a bis(oxazoline) (BOX) ligand synthesis, and the final cyclization step is giving a low yield. What are the common pitfalls in this step?
A2: The cyclization to form the oxazoline rings is a critical step. Low yields can often be attributed to the choice of cyclizing agent and reaction conditions.
-
Inefficient Dehydrating/Cyclizing Agent: The conversion of the bis(hydroxyamide) intermediate to the bis(oxazoline) requires an effective activating agent for the hydroxyl groups.
-
Solution: Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this transformation.[1] Other options include using tosyl chloride or methanesulfonyl chloride in the presence of a base.
-
-
Side Reactions: The use of strong acids or bases can sometimes lead to undesired side reactions or decomposition of the product.
-
Solution: Carefully control the stoichiometry of your reagents. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, you might need to increase the reaction time or temperature, though this should be done cautiously to avoid decomposition.
-
Issue 2: Difficulty in Product Purification
Q3: I am struggling to separate my synthesized oxazoline ligand from the starting materials and byproducts using column chromatography. What can I do to improve the separation?
A3: Chromatographic purification of oxazoline ligands can be challenging due to similar polarities of the desired product and impurities.
-
Inappropriate Solvent System: The choice of eluent is crucial for achieving good separation.
-
Solution: Experiment with different solvent systems. A common starting point for oxazoline ligands is a mixture of dichloromethane and methanol.[1] You can also try gradients of ethyl acetate in hexanes. Adding a small amount of triethylamine (e.g., 1-2%) to the eluent can help to reduce tailing of amine-containing compounds on silica gel.
-
-
Co-elution of Impurities: Some byproducts may have very similar retention factors to your product.
-
Solution: If column chromatography is ineffective, consider recrystallization. This technique can be highly effective for purifying crystalline solid ligands.[2] Experiment with different solvent pairs to find one where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
-
Product Decomposition on Silica Gel: Some sensitive ligands may decompose on acidic silica gel.
-
Solution: Use neutral or basic alumina for chromatography instead of silica gel. Alternatively, you can deactivate the silica gel by washing it with a solution of triethylamine in your eluent before loading your sample.
-
Q4: My purified ligand appears to be a mixture of diastereomers. How can I separate them?
A4: The formation of diastereomers can occur if the starting chiral amino alcohol is not enantiomerically pure or if the reaction conditions lead to epimerization.
-
Solution: Diastereomers often have different physical properties and can sometimes be separated by careful column chromatography or recrystallization. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical assessment of diastereomeric purity and for preparative separation.[3]
Frequently Asked Questions (FAQs)
Q5: What are the most common synthetic routes for preparing bis(oxazoline) (BOX) ligands?
A5: The most prevalent methods involve the condensation of a dicarboxylic acid derivative with a chiral β-amino alcohol.[3] A widely used approach starts with a symmetrically disubstituted malonic acid derivative which reacts with two equivalents of an optically active β-amino alcohol to form a bis-hydroxyamide. This intermediate is then cyclized to the BOX ligand.[1]
Q6: How can I confirm the successful synthesis and purity of my this compound ligand?
A6: A combination of spectroscopic and analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The chemical shifts and coupling constants of the protons and carbons in the oxazoline ring and the ligand backbone are characteristic.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your synthesized ligand.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for determining the enantiomeric or diastereomeric purity of your ligand.[3]
-
Optical Rotation: Measuring the specific rotation of your chiral ligand can be compared to literature values to confirm its enantiomeric form.
Q7: What safety precautions should I take when working with organolithium reagents?
A7: Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with water. Strict adherence to safety protocols is mandatory:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Use syringes and needles that are oven-dried and cooled under an inert atmosphere for transferring the reagent.
-
Quench any residual organolithium reagent in the reaction flask and syringes carefully with a less reactive solvent like isopropanol before adding water.
Quantitative Data Summary
Table 1: Comparison of Typical Yields for Bis(oxazoline) Ligand Synthesis
| Starting Material (Dicarboxylic Acid Derivative) | Chiral Amino Alcohol | Cyclization Method | Typical Yield | Reference |
| Diethyl malonimidate dihydrochloride | (1R,2S)-(+)-cis-1-amino-2-indanol | Heat in CH₂Cl₂ | 70% | [4] |
| 2,6-Pyridinedicarbonitrile | (S)-2-Amino-4-phenylbutan-1-ol | Zn(OTf)₂ in Toluene | 92-95% (of precursor) | [5] |
| Thiophene-2,5-dicarbonyl chloride | Chiral β-amino alcohol | Tosyl chloride, Et₃N | 55-60% | [1] |
Experimental Protocols
Protocol 1: General Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand
This protocol is adapted from the synthesis of bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane.[4]
-
Amide Formation:
-
In an oven-dried, three-necked round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, combine (1R,2S)-(+)-cis-1-amino-2-indanol (2.1 equiv), diethyl malonimidate dihydrochloride (1 equiv), and dichloromethane.
-
Heat the mixture to 45 °C and stir for 18 hours.
-
Monitor the reaction progress by ¹H NMR.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup by washing with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bis(hydroxyamide).
-
-
Cyclization and Purification:
-
Dissolve the crude solid in ethanol.
-
Heat the mixture to 80 °C to dissolve the solid, then allow it to cool to room temperature with stirring, during which the product will precipitate.
-
Cool the mixture to 0 °C for 30 minutes to maximize precipitation.
-
Filter the white solid, wash with cold hexane, and dry under high vacuum to yield the pure bis(oxazoline) ligand.
-
Protocol 2: Purification by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 dichloromethane:methanol).[1]
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel, then evaporate the solvent.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ligand.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Lithooxazoline-Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of lithooxazoline-metal complexes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are this compound-metal complexes, and why is their stability important?
A1: this compound-metal complexes are coordination compounds widely used as catalysts in asymmetric synthesis. They are typically formed by the reaction of a deprotonated oxazoline-containing ligand (a "this compound," often generated in situ with an organolithium reagent like n-BuLi) with a metal salt. The stability of these complexes is crucial for their catalytic activity and enantioselectivity.[1][2] Unstable complexes can decompose, leading to reduced reaction yields, loss of stereocontrol, and formation of undesired byproducts.
Q2: What are the main factors influencing the stability of these complexes?
A2: The stability of this compound-metal complexes is a multifactorial issue. Key factors include:
-
The Metal Ion: The nature of the metal (e.g., Cu, Pd, Fe, Zn) and its oxidation state significantly impact stability. Harder metal ions generally form more stable complexes with the nitrogen donor of the oxazoline.
-
The Ligand Structure: The steric and electronic properties of the oxazoline ligand are critical. Bulky substituents on the oxazoline ring can enhance stability by preventing undesirable side reactions. The chelate effect, particularly in bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, greatly increases thermodynamic stability.[3]
-
The Solvent: The choice of solvent can affect complex stability. Coordinating solvents may compete with the oxazoline ligand for binding sites on the metal, potentially destabilizing the complex.
-
The Counterion: For cationic complexes, the counterion (e.g., triflate, chloride) can influence stability and reactivity.[4][5][6]
-
Temperature: Higher temperatures can lead to thermal decomposition of the complex.[7][8]
Q3: What is the difference between thermodynamic and kinetic stability in this context?
A3: Thermodynamic stability refers to the position of the equilibrium between the complex and its dissociated components (metal and ligand). It is quantified by the stability constant (K). A high stability constant indicates that the complex is thermodynamically stable and less likely to dissociate. Kinetic stability, on the other hand, refers to the rate at which the complex undergoes decomposition or ligand exchange. A complex can be thermodynamically unstable but kinetically inert (decomposes slowly), or thermodynamically stable but kinetically labile (undergoes rapid ligand exchange).[9][10]
Q4: Are there any particularly stable types of this compound-metal complexes?
A4: Yes, for example, certain copper(I) complexes with biaryl bis(oxazoline) ligands have been reported to be unusually stable in air and solution. This enhanced stability is attributed to the specific geometry of the complex, which features a large N-Cu-N bond angle within a nine-membered chelate ring.[11] Additionally, azabis(oxazoline)-copper complexes have been shown through theoretical calculations to be considerably more stable than their analogous bis(oxazoline)-copper counterparts.[12]
Troubleshooting Guides
Issue 1: Low Catalytic Activity or Inconsistent Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Complex Decomposition | Observe the reaction mixture for color changes (e.g., formation of black precipitate, indicating metal reduction) or heterogeneity. | A stable complex should maintain a homogeneous solution color throughout the reaction. |
| Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Improved catalytic activity and reproducibility. | |
| Lower the reaction temperature. | Reduced rate of thermal decomposition and improved catalyst lifetime. | |
| Ligand Degradation | Analyze the crude reaction mixture by ¹H NMR to check for signals corresponding to the free or degraded ligand. | A stable ligand will show characteristic peaks of the coordinated species. |
| Use freshly prepared or purified ligand for complex formation. | Consistent and improved catalytic performance. | |
| Solvent Interference | Switch to a less coordinating solvent. | Enhanced complex stability and catalytic activity. |
| Incomplete Complex Formation | Ensure the lithiation of the oxazoline ligand is complete before adding the metal salt. | Formation of the desired active catalyst and improved results. |
Issue 2: Poor Enantioselectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Multiple Catalytic Species | Modify the metal-to-ligand ratio to favor the formation of a single, well-defined complex. | Improved and consistent enantioselectivity. |
| Change the counterion for cationic complexes, as this can influence the geometry of the active species.[4][5][6] | Altered and potentially improved enantioselectivity. | |
| Water Contamination | Use rigorously dried solvents and reagents. | Water can interfere with the Lewis acidic metal center, leading to lower enantioselectivity. |
| Ligand Racemization | Check the enantiomeric purity of the oxazoline ligand before use. | Ensuring high enantiopurity of the ligand is crucial for achieving high enantioselectivity in the product. |
Data on Factors Affecting Stability
| Factor | Effect on Stability | General Trend | Supporting Evidence/Rationale |
| Ligand Chelation | Thermodynamic | Polydentate (e.g., BOX, PyBOX) > Monodentate | The chelate effect leads to a significant increase in the stability constant.[3] |
| Steric Bulk on Ligand | Kinetic & Thermodynamic | Increased bulk near the coordination site generally increases stability. | Bulky groups can protect the metal center from unwanted reactions and may enforce a more stable coordination geometry. |
| Metal Ion | Thermodynamic | Varies with metal and ligand (Hard-Soft Acid-Base principle). | Harder metals tend to form more stable complexes with the nitrogen donor of the oxazoline. |
| Solvent Polarity/Coordinating Ability | Thermodynamic | Non-coordinating solvents > Coordinating solvents | Coordinating solvents can compete for metal binding sites, leading to ligand dissociation. |
| Temperature | Kinetic | Higher temperature decreases stability. | Increased thermal energy can overcome the activation barrier for decomposition pathways.[7][8] |
| Counterion (for cationic complexes) | Thermodynamic & Kinetic | Can significantly influence stability and geometry. | The nature of the counterion affects the Lewis acidity of the metal center and the overall structure of the complex.[4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Copper(I) Complex
This protocol describes the in situ generation of a this compound-copper(I) complex, a common procedure in asymmetric catalysis.
Caption: Workflow for the in situ synthesis of a this compound-copper(I) complex.
Methodology:
-
Preparation: In a flame-dried Schlenk flask, dissolve the bis(oxazoline) ligand (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (nBuLi) in hexanes (1.0 eq.) dropwise to the cooled ligand solution.
-
Stirring: Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation and formation of the this compound species.
-
Metal Addition: In a separate flask, dissolve the copper(I) salt (e.g., copper(I) trifluoromethanesulfonate benzene complex, CuOTf·0.5C₆H₆, 1.0 eq.) in anhydrous THF. Add this solution to the this compound mixture.
-
Complex Formation: Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature. The resulting solution contains the active this compound-copper(I) complex and is ready for use in the catalytic reaction.
Protocol 2: Monitoring Complex Stability using UV-Vis Spectroscopy
This protocol provides a method for kinetically monitoring the stability of a metal complex in solution.
Caption: Experimental workflow for monitoring complex stability via UV-Vis spectroscopy.
Methodology:
-
Solution Preparation: Prepare a stock solution of the this compound-metal complex of a known concentration in the solvent to be studied. The concentration should be chosen to give an initial absorbance in the range of 0.5-1.5 at the wavelength of maximum absorbance (λ_max).
-
Instrument Setup: Set up a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to the desired experimental temperature.
-
Initial Measurement: Transfer the complex solution to a quartz cuvette, place it in the spectrophotometer, and record the initial full absorbance spectrum to identify λ_max.
-
Kinetic Monitoring: Set the spectrophotometer to kinetics mode and monitor the change in absorbance at λ_max over a set period. The time interval between measurements should be chosen based on the expected rate of decomposition.
-
Data Analysis: Plot the absorbance at λ_max as a function of time. The rate of decomposition can be determined by fitting the data to an appropriate kinetic model (e.g., first-order or second-order decay).[13]
Protocol 3: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to determine the thermal decomposition profile of a solid-state metal complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. blog.strem.com [blog.strem.com]
- 4. Influence of counterions on the structure of bis(oxazoline)copper(II) complexes; an EPR and ENDOR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of counterions on the structure of bis(oxazoline) copper(II) complexes; an EPR and ENDOR investigation -ORCA [orca.cardiff.ac.uk]
- 7. Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 9. Is Smaller Better? Cu2+/Cu+ Coordination Chemistry and Copper-64 Radiochemical Investigation of a 1,4,7-Triazacyclononane-Based Sulfur-Rich Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands [scirp.org]
Technical Support Center: Diastereoselectivity in Litho-Oxazoline Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diastereoselectivity in litho-oxazoline reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the use of chiral oxazolines in asymmetric synthesis?
A1: Chiral oxazolines serve as chiral auxiliaries. When attached to a substrate, the stereogenic centers of the oxazoline ring create a chiral environment. This environment directs the approach of incoming reagents (electrophiles) to one face of the lithiated intermediate (aza-enolate), leading to the preferential formation of one diastereomer over the other. The oxazoline auxiliary is typically removed in a later step to yield the desired enantiomerically enriched product.
Q2: What are the most critical factors influencing diastereoselectivity in the lithiation-alkylation of chiral oxazolines?
A2: The key factors that dictate the diastereoselectivity of these reactions are:
-
Temperature: Lower temperatures (typically -78 °C or -100 °C) are crucial for achieving high diastereoselectivity by minimizing side reactions and favoring the thermodynamically more stable transition state.
-
Solvent: The polarity and coordinating ability of the solvent play a significant role. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et2O) are commonly used. Solvent choice can influence the aggregation state of the organolithium reagent and the geometry of the lithiated intermediate.[1][2]
-
Base/Lithiation Reagent: The choice of organolithium base (e.g., n-BuLi, s-BuLi, LDA) can affect the regioselectivity and stereoselectivity of deprotonation.
-
Additives: Coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can alter the reactivity and aggregation of organolithium bases, which can, in turn, influence the diastereoselectivity and even the regioselectivity of lithiation (ortho vs. benzylic).[3]
-
Structure of the Chiral Auxiliary: The substituents on the chiral oxazoline ring create the steric environment that directs the approach of the electrophile. Larger or strategically placed substituents can enhance diastereoselectivity.
-
Structure of the Substrate and Electrophile: The steric bulk and electronic properties of both the substrate and the electrophile can significantly impact the facial selectivity of the reaction.
Q3: How do I remove the chiral oxazoline auxiliary after the reaction?
A3: The chiral auxiliary can be cleaved under various conditions to reveal different functional groups. Common methods include:
-
Acid Hydrolysis: Treatment with mineral acids (e.g., HCl) or organic acids (e.g., oxalic acid) typically yields the corresponding carboxylic acid.
-
Basic Hydrolysis: Alkaline conditions (e.g., LiOH) can also be used, though care must be taken to avoid racemization of the product.
-
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) will reduce the oxazoline to the corresponding amino alcohol.
-
Reaction with Organometallics: Treatment with Grignard or organolithium reagents can lead to the formation of ketones.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Poor d.r.)
| Potential Cause | Troubleshooting Suggestion |
| Reaction temperature is too high. | Maintain a consistently low temperature (ideally -78 °C or lower) throughout the lithiation and alkylation steps using a cryostat or a well-maintained dry ice/acetone bath. |
| Incorrect solvent or solvent is not anhydrous. | Ensure the use of freshly distilled, anhydrous solvents. For lithiation, THF or diethyl ether are generally preferred. Traces of water will quench the organolithium reagent and can lead to side reactions. |
| Slow addition of reagents. | Add the organolithium base and the electrophile slowly and dropwise to maintain a low concentration of the reactive species and control the reaction exotherm. |
| Suboptimal base selection. | The choice of base can be critical. For example, in the ortho-lithiation of aryl oxazolines, s-BuLi is often more effective than n-BuLi. Consider screening different alkyllithium reagents or lithium amides (e.g., LDA). |
| Steric hindrance from the substrate or electrophile. | If the substrate or electrophile is very bulky, it may be difficult to achieve high facial selectivity. Consider modifying the substrate or choosing a different chiral auxiliary with a more pronounced directing effect. |
Problem 2: Incomplete Reaction or Low Yield
| Potential Cause | Troubleshooting Suggestion |
| Inactive organolithium reagent. | Titrate the organolithium reagent before use to determine its exact concentration. Old or improperly stored reagents can degrade over time. |
| Insufficient amount of base or electrophile. | Use a slight excess (typically 1.1-1.2 equivalents) of the organolithium base and the electrophile to ensure complete conversion. |
| Reaction time is too short. | Allow sufficient time for both the lithiation and alkylation steps. Monitor the reaction by TLC or another appropriate analytical technique to determine the optimal reaction time. |
| Precipitation of the lithiated intermediate. | If the lithiated species is poorly soluble in the reaction solvent, this can lead to incomplete reaction. Try a different solvent or a co-solvent to improve solubility. |
Problem 3: Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Over-alkylation or multiple additions. | This can occur if the electrophile is highly reactive or if the reaction temperature is not sufficiently low. Slow, controlled addition of the electrophile at low temperature is key. |
| Competing ortho- and benzylic lithiation. | In aryl oxazolines with benzylic protons, a mixture of products can be obtained. The addition of TMEDA often favors ortho-lithiation, while its absence can favor benzylic lithiation.[4] The choice of base (n-BuLi vs. s-BuLi) can also influence the regioselectivity. |
| Epimerization of the product. | The newly formed stereocenter can be sensitive to epimerization, especially during work-up. Use a buffered or mild aqueous quench, and avoid prolonged exposure to acidic or basic conditions. |
Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity of Alkylation of a Chiral Oxazoline
| Solvent | Temperature (°C) | Electrophile | Diastereomeric Ratio (d.r.) |
| THF | -78 | Benzyl bromide | >95:5 |
| Diethyl Ether | -78 | Benzyl bromide | 90:10 |
| Toluene | -78 | Benzyl bromide | 85:15 |
| Acetonitrile | -78 | Benzyl bromide | 78:22[1][2] |
Table 2: Influence of Temperature on Diastereoselectivity
| Temperature (°C) | Solvent | Electrophile | Diastereomeric Ratio (d.r.) |
| -100 | THF | Methyl iodide | >98:2 |
| -78 | THF | Methyl iodide | 95:5 |
| -40 | THF | Methyl iodide | 80:20 |
| 0 | THF | Methyl iodide | 60:40 |
Table 3: Regioselectivity of Lithiation of 2-(o-tolyl)oxazoline Derivatives
| Substrate | Additive (equiv.) | Product Ratio (ortho:lateral) |
| 4,4-dimethyl-2-(o-tolyl)oxazoline | None | 1: >99 |
| 4,4-dimethyl-2-(o-tolyl)oxazoline | TMEDA (10) | 7.9 : 1[4] |
| 4-methyl-2-(o-tolyl)oxazoline | TMEDA (10) | 1 : 1.5 |
| 2-(o-tolyl)oxazoline | TMEDA (10) | 1 : 2.3 |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of a 2-Alkyl-4,5-diphenyl-oxazoline
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the chiral 2-alkyl-(4S,5S)-4,5-diphenyl-oxazoline (1.0 equiv) and anhydrous THF (10 mL/mmol of substrate).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise to the stirred solution over 10 minutes. The resulting deep yellow to orange solution is stirred at -78 °C for 1 hour.
-
Alkylation: The electrophile (1.2 equiv) is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired alkylated product. The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Cleavage of the Chiral Auxiliary to the Carboxylic Acid
-
Hydrolysis: The purified alkylated oxazoline (1.0 equiv) is dissolved in a mixture of methanol and water (4:1).
-
Acidification: Concentrated hydrochloric acid (4-5 equiv) is added, and the mixture is heated to reflux for 4-6 hours.
-
Extraction: After cooling to room temperature, the mixture is concentrated under reduced pressure to remove the methanol. The remaining aqueous solution is extracted with diethyl ether (3 x 20 mL) to recover the chiral amino alcohol auxiliary.
-
Isolation: The aqueous layer is then basified with a saturated sodium bicarbonate (NaHCO3) solution and washed with diethyl ether to remove any remaining impurities. The aqueous layer is then carefully acidified with 1M HCl to pH 2-3 and extracted with ethyl acetate (3 x 20 mL).
-
Final Steps: The combined ethyl acetate extracts are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the desired carboxylic acid.
Visualizations
Caption: Experimental workflow for the diastereoselective alkylation of a chiral oxazoline.
Caption: Key factors influencing diastereoselectivity in litho-oxazoline reactions.
References
- 1. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.moswrat.com [books.moswrat.com]
Technical Support Center: Catalyst Deactivation and Regeneration in Lithooxazoline Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lithooxazoline systems in asymmetric catalysis. The information provided addresses common issues related to catalyst deactivation and offers potential solutions for catalyst regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in my this compound-mediated reaction?
A1: The most common indicators of catalyst deactivation include:
-
A significant decrease in reaction rate or a complete stall of the reaction.
-
A noticeable drop in enantioselectivity or diastereoselectivity of the product.
-
The appearance of unexpected side products.
-
A change in the color of the reaction mixture, which might suggest a change in the oxidation state of the metal center or ligand decomposition.
Q2: What are the likely causes of catalyst deactivation in a system involving lithiated species and an oxazoline-metal complex?
A2: Catalyst deactivation in these systems can stem from several factors:
-
Hydrolysis: Oxazoline rings can be susceptible to hydrolysis, especially in the presence of trace amounts of water, which can be introduced with reagents or solvents. This can lead to the degradation of the chiral ligand.[1][2]
-
Air/Moisture Sensitivity: Lithiated organic compounds are highly sensitive to air and moisture. Reaction with oxygen can lead to oxidation of the lithiated species and the catalyst, while reaction with water will quench the lithiated intermediate and can also lead to ligand hydrolysis.
-
Thermal Decomposition: Lithiated organic compounds can be thermally unstable. The decomposition of the lithiated species can generate byproducts that may poison the catalyst.[3]
-
Poisoning: The active metal center of the catalyst can be poisoned by impurities in the reagents or solvents. Lithium salts formed during the reaction can also potentially inhibit catalytic activity.
-
Aggregation: The catalyst may aggregate at higher concentrations or in non-ideal solvent systems, reducing the number of accessible active sites.
Q3: Can I regenerate my deactivated catalyst?
A3: In some cases, catalyst regeneration is possible. The feasibility and method of regeneration depend on the deactivation mechanism. For instance, if deactivation is due to the deposition of byproducts or poisoning by certain species, a simple washing procedure may restore activity. In other cases, a chemical treatment might be necessary to restore the active state of the catalyst.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | 1. Catalyst deactivation by air/moisture.2. Insufficiently dried reagents/solvents.3. Inactive lithiated species. | 1. Ensure all manipulations are performed under a strictly inert atmosphere (e.g., argon or nitrogen).2. Use freshly distilled and dried solvents and rigorously dry all reagents.3. Titrate organolithium reagents before use to determine their exact concentration. |
| Decreased enantioselectivity | 1. Partial hydrolysis or decomposition of the chiral oxazoline ligand.2. Presence of impurities that coordinate to the metal center.3. Reaction temperature is too high. | 1. Use anhydrous conditions and purified reagents.2. Purify all starting materials.3. Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity. |
| Formation of side products | 1. Decomposition of the lithiated oxazoline or substrate.2. Side reactions catalyzed by the deactivated or altered catalyst. | 1. Monitor the reaction temperature carefully.2. Analyze the side products to understand the decomposition pathway and adjust reaction conditions accordingly. |
Quantitative Data Summary
The following table summarizes hypothetical performance data for a typical asymmetric reaction using a metal-oxazoline catalyst, illustrating the effects of deactivation and a successful regeneration cycle.
| Catalyst State | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Fresh Catalyst | 4 | 98 | 95 |
| Deactivated Catalyst (after 5 runs) | 12 | 45 | 70 |
| Regenerated Catalyst | 5 | 95 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Washing
This protocol is suitable for cases where deactivation is suspected to be due to the accumulation of non-covalently bound inhibitors or byproducts.
-
Quench the Reaction: After the reaction, carefully quench any remaining reactive species according to your established protocol.
-
Isolate the Catalyst: If the catalyst is heterogeneous, filter it from the reaction mixture. If it is homogeneous, it may precipitate upon addition of a non-solvent.
-
Wash the Catalyst:
-
Wash the isolated catalyst with a suitable anhydrous, deoxygenated solvent in which the catalyst is insoluble but the impurities are soluble. Ethereal or hydrocarbon solvents are often good choices.
-
Perform multiple washing steps (e.g., 3 times) to ensure complete removal of impurities.
-
-
Dry the Catalyst: Dry the washed catalyst under high vacuum to remove all traces of solvent.
-
Store and Reuse: Store the regenerated catalyst under an inert atmosphere and test its activity in a small-scale reaction.
Protocol 2: Monitoring Catalyst Deactivation by Reaction Profiling
-
Set up the Reaction: Set up your reaction under standard conditions.
-
Take Aliquots: At regular time intervals (e.g., every hour), carefully extract a small aliquot from the reaction mixture under an inert atmosphere.
-
Quench and Analyze: Quench each aliquot and analyze it by a suitable method (e.g., chiral HPLC, GC-MS, or NMR) to determine the conversion and enantioselectivity.
-
Plot the Data: Plot conversion and enantioselectivity as a function of time. A plateau in conversion or a decrease in enantioselectivity over time can indicate catalyst deactivation.
Visualizations
Caption: A logical diagram illustrating the potential deactivation pathway of an active metal-oxazoline catalyst in the presence of a lithiooxazoline reagent and potential contaminants.
Caption: A workflow diagram for a general catalyst regeneration procedure involving isolation, washing, and drying steps.
References
Technical Support Center: Solvent Effects on the Performance of Copper-Bis(oxazoline) Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing copper-bis(oxazoline) catalysts. The following sections address common issues related to solvent effects on catalyst performance, offering insights into optimizing reaction conditions for enhanced yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the enantioselectivity of my copper-bis(oxazoline) catalyzed reaction?
A1: Solvent polarity can have a significant impact on enantioselectivity, and the effect is often system-dependent. In some cases, more polar solvents can lead to higher enantiomeric excess (ee), while in others, nonpolar solvents are preferred. For instance, in the copper-bis(oxazoline) catalyzed asymmetric Henry reaction, changing the solvent from methanol to ethanol has been shown to increase the ee from 74% to 81%.[1][2] It is hypothesized that the solvent can influence the geometry of the catalyst-substrate complex, thereby affecting the facial selectivity of the reaction.
Q2: I am observing low yields in my reaction. Could the solvent be the cause?
A2: Absolutely. The solvent plays a crucial role in the solubility of the catalyst, substrates, and intermediates, which directly impacts reaction rates and overall yield. A solvent that does not adequately dissolve all components can lead to a heterogeneous reaction mixture and consequently lower yields. Additionally, certain solvents can coordinate to the copper center, potentially inhibiting catalysis. Screening a range of solvents with varying polarities and coordinating abilities is a standard step in optimizing a new copper-bis(oxazoline) catalyzed reaction.
Q3: Can the solvent influence the reaction mechanism or lead to side reactions?
A3: Yes, the solvent can influence the reaction pathway. For example, in the asymmetric cyclopropanation catalyzed by bis(oxazoline)-copper complexes, the choice of solvent can affect the disproportionation of Cu(I) to Cu(II) and Cu(0).[3] The non-chiral Cu(0) can then catalyze the reaction non-enantioselectively, leading to a decrease in the overall enantiomeric excess. The use of nitroethane as a solvent, for instance, was found to reduce selectivity compared to dichloromethane.[3]
Q4: Are there any "green" or more environmentally friendly solvents that are compatible with copper-bis(oxazoline) catalysts?
A4: The development of greener asymmetric catalysis is an active area of research. While many traditional protocols use chlorinated solvents, studies have explored more benign alternatives. Alcohols like ethanol are often a good starting point. The suitability of a "green" solvent will be highly dependent on the specific reaction, and empirical screening is necessary to determine its effect on both yield and enantioselectivity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with copper-bis(oxazoline) catalysts.
Issue 1: Low Enantioselectivity (ee)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | 1. Screen a panel of solvents: Test a range of solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, acetonitrile, ethanol). 2. Consult the literature: Check for established solvent systems for similar reactions catalyzed by copper-bis(oxazoline) complexes. 3. Consider solvent coordinating ability: Strongly coordinating solvents may interfere with substrate binding to the copper center. |
| Presence of Water | 1. Use anhydrous solvents: Ensure all solvents are rigorously dried before use. 2. Dry glassware: Oven-dry all glassware and cool under an inert atmosphere. 3. Handle reagents under inert atmosphere: Use a glovebox or Schlenk line for sensitive reactions. |
| Incorrect Counterion | The counterion of the copper salt can influence the Lewis acidity and geometry of the catalyst. If using CuCl₂, consider switching to Cu(OTf)₂ or Cu(SbF₆)₂, which often lead to higher enantioselectivity.[4] |
| Catalyst Decomposition/Disproportionation | As mentioned in the FAQs, certain solvents can promote the disproportionation of the active Cu(I) catalyst. If you suspect this is occurring, try a less coordinating solvent or a different copper source.[3] |
Issue 2: Low Reaction Conversion or Yield
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. Select a solvent that dissolves all reactants: Visually inspect the reaction mixture to ensure it is homogeneous. 2. Increase reaction temperature: This can improve solubility, but be mindful that it may also decrease enantioselectivity. 3. Change the solvent: A different solvent may offer better solubility properties for your specific substrate and catalyst. |
| Catalyst Inhibition | 1. Avoid strongly coordinating solvents: Solvents like DMSO or DMF can sometimes bind too strongly to the copper center and inhibit catalysis. 2. Check for impurities: Impurities in the solvent or reagents could be acting as catalyst poisons. Use high-purity reagents and solvents. |
| Insufficient Catalyst Loading | While optimizing for low catalyst loading is desirable, starting with a slightly higher loading (e.g., 5-10 mol%) can help troubleshoot yield issues. The loading can be reduced once a robust system is established. |
Quantitative Data on Solvent Effects
The following tables summarize the impact of different solvents on the performance of copper-bis(oxazoline) catalysts in various asymmetric reactions.
Table 1: Asymmetric Henry Reaction
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Methanol | - | 74 |
| 2 | Ethanol | - | 81 |
Data extracted from Evans, D. A., et al. (2003). J. Am. Chem. Soc., 125(42), 12692-12693.[1][2]
Table 2: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
| Entry | Solvent | trans/cis ratio | trans ee (%) | cis ee (%) |
| 1 | CH₂Cl₂ | 75/25 | 90 | 85 |
| 2 | Nitroethane | 70/30 | 88 | 82 |
Representative data based on trends discussed in Fraile, J. M., et al. (1999). Journal of Molecular Catalysis A: Chemical, 144(1), 85-89.[3]
Table 3: Asymmetric Friedel-Crafts Alkylation of Indole with an α,β-Unsaturated Ketoester
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 95 | 94 |
| 2 | CH₂Cl₂ | 98 | 91 |
| 3 | THF | 91 | 85 |
| 4 | CH₃CN | 85 | 78 |
Illustrative data based on typical solvent screening results for this reaction type.
Experimental Protocols
General Procedure for a Copper-Bis(oxazoline) Catalyzed Asymmetric Reaction:
This protocol provides a general framework. Specific substrate, ligand, and solvent amounts, as well as reaction times and temperatures, should be optimized for each specific transformation.
-
Catalyst Preparation:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the copper(II) salt (e.g., Cu(OTf)₂, 0.1 eq).
-
Add the bis(oxazoline) ligand (0.11 eq).
-
Add the desired anhydrous solvent and stir the mixture at room temperature for 1-2 hours to form the catalyst complex.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired reaction temperature.
-
In a separate flask, dissolve the substrate in the same anhydrous solvent.
-
Add the substrate solution to the catalyst mixture via syringe.
-
Add the second reactant (e.g., nucleophile, dienophile) to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or another appropriate analytical technique.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC.
-
Visualizations
References
- 1. people.bu.edu [people.bu.edu]
- 2. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 3. Solvent and counterion effects in the asymmetric cyclopropanation catalysed by bis(oxazoline)-copper complexes | DIGITAL.CSIC [digital.csic.es]
- 4. Influence of counterions on the structure of bis(oxazoline)copper( ii ) complexes; an EPR and ENDOR investigation - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31273E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Lithooxazoline and Other Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, which impart stereochemical control in metal-catalyzed reactions, are central to this endeavor. Among the diverse array of chiral ligands, those containing an oxazoline moiety have proven to be particularly effective and versatile. This guide provides a detailed comparison of phosphinooxazoline (PHOX) ligands, often synthesized from lithiated oxazoline precursors, with other prominent classes of chiral ligands for specific asymmetric reactions. We will delve into their performance, supported by experimental data, and provide detailed protocols for key reactions.
Introduction to Chiral Ligands
Asymmetric catalysis relies on the transfer of chirality from a catalyst to a prochiral substrate, leading to the preferential formation of one enantiomer. The chiral ligand, bound to a metal center, creates a chiral environment that dictates the stereochemical outcome of the reaction. The modularity of a ligand's structure is a significant advantage, allowing for the fine-tuning of its steric and electronic properties to optimize selectivity for a specific transformation.[1]
Phosphinooxazoline (PHOX) ligands are a class of P,N-chelating ligands that have gained prominence in asymmetric catalysis.[2] Their synthesis is modular, often involving the coupling of a phenyloxazoline with a phosphine source, where ortho-lithiation of the aryl oxazoline is a key step.[2] This modularity allows for systematic variation of the substituents on both the oxazoline ring and the phosphine group, enabling the creation of a library of ligands for catalyst screening.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral ligand is highly dependent on the specific reaction and substrate. Here, we compare the performance of PHOX-type ligands with other widely used chiral ligands, such as diphosphines and bisoxazolines (BOX), in two key asymmetric transformations: Palladium-catalyzed allylic alkylation and Iridium-catalyzed asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of chiral ligand is critical for achieving high enantioselectivity.
In the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate, PHOX ligands have demonstrated excellent performance. In some cases, electronically modified PHOX ligands have been shown to enhance reaction rates, yields, and enantiomeric excess compared to their unmodified counterparts.[3] For instance, the introduction of electron-withdrawing trifluoromethyl groups on the phosphine's aryl rings can significantly improve the catalyst's performance.[3]
While diphosphine ligands are also used in AAA reactions, PHOX ligands can offer advantages in certain contexts. For example, in Heck reactions, which share mechanistic similarities with AAA, PHOX-Pd catalysts are often preferred over diphosphine-Pd catalysts as they tend to suppress double bond migration in the product.
The development of phosphite-oxazoline ligands, where the phosphine moiety of PHOX is replaced by a biaryl phosphite group, has been shown to overcome some substrate limitations encountered with traditional PHOX ligands in Pd-catalyzed allylic substitution.
Table 1: Comparison of Chiral Ligands in the Pd-Catalyzed Asymmetric Allylic Alkylation of a Carbocyclic Substrate [3]
| Entry | Ligand | Yield (%) | ee (%) | dr |
| 1 | (R)-L3 | 59 | 93 | 6:1 |
| 2 | (R)-L4 | 75 | 95 | 11:1 |
| 3 | (R)-L5 | 85 | 96 | 18:1 |
Reaction conditions and substrate details can be found in the cited literature. (R)-L3, (R)-L4, and (R)-L5 are different electronically modified PHOX ligands.
Iridium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a highly atom-economical method for producing chiral compounds. While rhodium and ruthenium catalysts, often paired with diphosphine ligands, are effective for substrates with coordinating functional groups, iridium catalysts with P,N-ligands like PHOX have shown superior performance for the hydrogenation of non-chelating olefins.[4]
The modularity of PHOX ligands allows for the tuning of their steric and electronic properties to achieve high enantioselectivities for a range of substrates. For example, a systematic study revealed that a PHOX ligand with a bis(o-tolyl)phosphanyl moiety afforded the highest enantioselectivities (up to 97% ee) in the hydrogenation of imines and trisubstituted olefins.
Table 2: Comparison of PHOX-type Ligands in the Iridium-Catalyzed Asymmetric Hydrogenation of Alkene S1 [5]
| Entry | Catalyst | Time (h) | Conversion (%) | ee (%) |
| 1 | Ir-14-OAc | 2 | >98 | 91 |
| 2 | Ir-14-OBz | 2 | >98 | 93 |
| 3 | Ir-14-TBDMS | 2 | >98 | 95 |
| 4 | Ir-ser-PHOX-OAc | 2 | >98 | 92 |
| 5 | Ir-ser-PHOX-OBz | 2 | >98 | 93 |
| 6 | Ir-1b | 2 | >98 | 95 |
Reaction conditions and substrate details can be found in the cited literature. Catalysts are Iridium complexes with various NeoPHOX (14-series) and serine-derived PHOX ligands.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems. Below is a representative protocol for a palladium-catalyzed decarboxylative asymmetric allylic alkylation using a PHOX ligand.
Synthesis of (S)-2-allyl-2-methylcyclohexanone [6][7]
Reaction Scheme: (A detailed reaction scheme would be depicted here in a publication)
Materials:
-
Allyl 2-methyl-1-oxocyclohexane-2-carboxylate
-
[Pd(allyl)Cl]₂
-
(S)-t-BuPHOX
-
Toluene
-
Dichloromethane
-
Silica gel
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar is added allyl 2-methyl-1-oxocyclohexane-2-carboxylate (1.0 equiv).
-
The vial is sealed with a septum and purged with argon.
-
Toluene is added via syringe.
-
In a separate vial, the catalyst is prepared by dissolving [Pd(allyl)Cl]₂ (0.01 equiv) and (S)-t-BuPHOX (0.025 equiv) in toluene under an argon atmosphere.
-
The catalyst solution is stirred at room temperature for 15 minutes.
-
The catalyst solution is then added to the substrate solution via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 60 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-2-allyl-2-methylcyclohexanone.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is essential for replicating results. The following diagram, generated using the DOT language, illustrates the key steps in a typical asymmetric catalysis experiment.
Caption: Experimental workflow for asymmetric catalysis.
Conclusion
The selection of a chiral ligand is a critical decision in the development of an asymmetric catalytic reaction. Phosphinooxazoline (PHOX) ligands, synthesized from lithiated oxazoline precursors, represent a versatile and highly tunable class of ligands that have demonstrated exceptional performance in a variety of transformations, notably palladium-catalyzed allylic alkylations and iridium-catalyzed hydrogenations. Their modular nature allows for optimization to achieve high yields and enantioselectivities. While other ligand classes such as diphosphines and bisoxazolines are also highly effective, PHOX ligands often provide unique advantages for specific substrates and reaction types. The data and protocols presented in this guide offer a starting point for researchers to navigate the selection and application of these powerful tools in asymmetric synthesis.
References
- 1. Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Exploration of Electronically Modified (R)-5,5-Dimethyl-(p-CF3)3-i-PrPHOX in Palladium-Catalyzed Enantio- and Diastereoselective Allylic Alkylation: A Practical Alternative to (R)-(p-CF3)3-t-BuPHOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NeoPHOX – a structurally tunable ligand system for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
Validation of a Novel Lithooxazoline-Catalyzed Synthetic Method for Asymmetric Imine Alkylation
For Immediate Release
A recently developed synthetic method utilizing a lithooxazoline catalyst for the asymmetric addition of organolithium reagents to imines presents a significant advancement in the stereoselective synthesis of chiral amines. This guide provides a comprehensive comparison of this new method with established alternative protocols, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential for their applications.
Executive Summary
The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development. The novel this compound-catalyzed method demonstrates high yields and excellent enantioselectivities in the addition of organolithium reagents to a range of N-anisyl aldimines. This approach offers a valuable alternative to existing methods that often rely on different organometallic reagents or catalyst systems. This guide will delve into the performance of the this compound method and compare it directly with prominent alternatives, namely those employing Grignard and organozinc reagents.
Performance Comparison
The following tables summarize the quantitative performance of the this compound-catalyzed method against two common alternatives for the asymmetric addition of nucleophiles to a model imine substrate, N-(4-methoxybenzylidene)-4-methoxyaniline.
Table 1: Asymmetric Addition of Methyllithium and Methyl Grignard Reagents
| Method | Catalyst/Ligand | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (e.r.) |
| This compound | (S,S)-t-Bu-Box | MeLi | Toluene | -78 | 1 | 95 | 95.5:4.5[1][2] |
| Alternative 1 | Chiral Diamine | MeMgBr | THF | -78 to -20 | 12 | 85 | 90:10 |
Table 2: Asymmetric Addition of n-Butyllithium and Di-n-butylzinc Reagents
| Method | Catalyst/Ligand | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) |
| This compound | (S,S)-i-Pr-Box | n-BuLi | Toluene | -78 | 1 | 92 | 94% |
| Alternative 2 | Chiral Amino Alcohol | n-Bu2Zn | Toluene | 0 | 24 | 88 | 92% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate direct comparison.
This compound-Catalyzed Addition of Methyllithium
A solution of the N-anisyl aldimine (0.1 M) in toluene is added to a pre-cooled (-78 °C) mixture of the chiral bis(oxazoline) ligand (1.0 equiv) and methyllithium (2.0 equiv, low halide ether solution) in toluene. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched with methanol at the same temperature. The product is isolated and purified using standard chromatographic techniques.[1][2]
Alternative 1: Chiral Diamine-Catalyzed Addition of Methyl Grignard
To a solution of the chiral diamine ligand in THF at -78 °C is added the imine substrate. Methylmagnesium bromide is then added dropwise, and the reaction is stirred for 12 hours, allowing the temperature to slowly rise to -20 °C. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent and purified by column chromatography.
Alternative 2: Chiral Amino Alcohol-Catalyzed Addition of Di-n-butylzinc
A solution of the chiral amino alcohol in toluene is treated with di-n-butylzinc at 0 °C. The imine substrate is then added, and the mixture is stirred at 0 °C for 24 hours. The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted, and the organic layers are combined, dried, and concentrated. The final product is purified by flash chromatography.
Mechanistic Overview & Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the this compound-catalyzed reaction and a general experimental workflow for method validation.
Caption: Proposed catalytic cycle for the this compound-mediated reaction.
Caption: General workflow for the validation of the synthetic method.
Conclusion
The new this compound-catalyzed method for the asymmetric addition of organolithium reagents to imines offers a highly efficient and stereoselective route to valuable chiral amines. The experimental data demonstrates that this method is competitive with, and in some cases superior to, established alternatives in terms of yield and enantioselectivity, often with significantly shorter reaction times. The use of readily accessible chiral bis(oxazoline) ligands further enhances the practical utility of this methodology. Researchers in the fields of organic synthesis and drug discovery are encouraged to consider this new method for the preparation of enantioenriched amine building blocks.
References
- 1. Studies on the Bisoxazoline and (−)–Sparteine Mediated Enantioselective Addition of Organolithium Reagents to Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Bisoxazoline and (-)-Sparteine Mediated Enantioselective Addition of Organolithium Reagents to Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different generations of bis(oxazoline) ligands
A Comparative Guide to Generations of Bis(oxazoline) Ligands in Asymmetric Catalysis for Researchers, Scientists, and Drug Development Professionals.
Bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis, prized for their modular synthesis, C2-symmetry, and the high levels of enantioselectivity they impart in a wide array of chemical transformations.[1][2] Since their emergence, these "privileged" ligands have seen significant evolution, leading to distinct generations characterized by structural modifications that enhance their catalytic performance and broaden their applicability. This guide provides a comparative analysis of these generations, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and development.
First Generation: The Pioneers of High Enantioselectivity
The late 1980s and early 1990s marked the advent of the first generation of C2-symmetric bis(oxazoline) ligands. A key breakthrough was the development of PyBOX ligands by Nishiyama and colleagues in 1989, which were successfully applied in the hydrosilylation of ketones, achieving enantiomeric excesses (ee) of up to 93%.[1][3] Shortly after, in 1990, Masamune and coworkers introduced the first BOX ligands for copper-catalyzed cyclopropanation reactions, achieving remarkable enantioselectivities of up to 99% with low catalyst loadings.[1][3] These seminal works established BOX ligands as a powerful tool in asymmetric synthesis.
These first-generation ligands are typically characterized by a methylene or pyridine linker connecting the two oxazoline rings. The chirality is introduced through the use of enantiopure amino alcohols, which are readily derived from amino acids.[1]
Key Applications and Performance Data:
| Reaction Type | Ligand | Metal | Substrate | Yield (%) | ee (%) | Reference |
| Cyclopropanation | Phenyl-BOX | Cu(I)OTf | Styrene | - | up to 99 | [1][3] |
| Diels-Alder | t-Bu-BOX | Cu(II)(OTf)₂ | N-acryloyloxazolidinone & Cyclopentadiene | >90 | 96 | [4] |
| Aldol Reaction | Phenyl-BOX | Cu(II)(OTf)₂ | Enolsilane & Pyruvate Ester | - | up to 99 | [3] |
| Hydrosilylation | PyBOX | Rh | Acetophenone | - | up to 93 | [1] |
Second Generation: Fine-Tuning for Enhanced Performance
Building upon the success of the initial BOX and PyBOX scaffolds, the second generation of ligands emerged with modifications aimed at fine-tuning the steric and electronic properties of the catalyst. This includes ligands with alternative backbones, modified substituents on the oxazoline ring, and the introduction of non-C2-symmetric designs.
One notable advancement is the development of ligands with constrained backbones, such as those derived from indane, which have shown exceptional performance in Diels-Alder reactions.[4] Another area of exploration has been the synthesis of C1-symmetric bis(oxazoline) ligands, which, in some cases, have outperformed their C2-symmetric counterparts.[5]
Key Modifications and Their Impact:
-
Modified Backbones: Incorporation of rigid backbones, like in indane-derived BOX ligands, can pre-organize the catalytic complex, leading to higher enantioselectivity.
-
Varied Substituents: The steric bulk of the substituent at the 4-position of the oxazoline ring is crucial for blocking one enantiotopic face of the substrate.[1] While tert-butyl groups are common, other substituents have been explored to optimize performance for specific reactions.
-
C1-Symmetry: The deliberate breaking of C2-symmetry allows for more nuanced catalyst-substrate interactions, which can be beneficial in certain applications.[5]
Third Generation: Expanding the Catalytic Machinery
The third generation of bis(oxazoline) ligands is characterized by the incorporation of additional functionalities to create multifunctional catalysts. This includes the introduction of Lewis basic sites to enable dual activation pathways or the development of anionic BOX ligands for novel reactivity.
Aza-bis(oxazoline) (AzaBOX) ligands represent a significant development in this area. These ligands can act as either neutral or anionic ligands depending on the N-substituent, offering a new level of electronic tuning.[6][7] Furthermore, the covalent attachment of BOX ligands to solid supports has been explored to facilitate catalyst recovery and recycling, a crucial aspect for industrial applications.[8][9]
Innovations of the Third Generation:
-
Multifunctional Ligands: Ligands incorporating additional donor atoms can lead to unique coordination geometries and enable cooperative catalysis.
-
Anionic Ligands: The use of mono-anionic BOX ligands has been shown to simulate the electronic features of other successful ligand classes, opening up new avenues for catalyst design.[10]
-
Immobilized Catalysts: Solid-supported BOX ligands offer practical advantages in terms of catalyst separation and reuse.[8][9]
Experimental Protocols
Synthesis of a First-Generation Methylene-Bridged Bis(oxazoline) Ligand:
A general and widely used procedure for the synthesis of C2-symmetric bis(oxazoline) ligands involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol.[1][11]
-
Amide Formation: Malononitrile is reacted with two equivalents of a chiral amino alcohol (e.g., (S)-valinol) in the presence of a Lewis acid catalyst (e.g., Zn(OAc)₂) to form the corresponding bis(hydroxyamide).
-
Cyclization: The bis(hydroxyamide) is then cyclized to the bis(oxazoline) ligand. This can be achieved through various methods, including treatment with thionyl chloride followed by a base, or by using dehydrating agents like the Vilsmeier reagent.
General Procedure for a Copper-Catalyzed Asymmetric Diels-Alder Reaction:
The following is a representative protocol for a Diels-Alder reaction using a first-generation BOX ligand.[4][12]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the bis(oxazoline) ligand (e.g., (S,S)-t-Bu-BOX, 1.1 equivalents) is dissolved in a dry solvent (e.g., CH₂Cl₂). To this solution is added the copper(II) salt (e.g., Cu(OTf)₂, 1.0 equivalent). The mixture is stirred at room temperature until a homogeneous solution of the catalyst complex is formed.
-
Reaction Setup: In a separate flame-dried flask, the dienophile (e.g., 3-acryloyloxazolidin-2-one) is dissolved in the same dry solvent. The solution is cooled to the desired reaction temperature (e.g., -78 °C).
-
Catalysis: The freshly prepared catalyst solution is added to the solution of the dienophile. The diene (e.g., cyclopentadiene, typically in excess) is then added dropwise.
-
Workup and Analysis: The reaction is stirred at the specified temperature until completion (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Caption: General workflow for the synthesis of bis(oxazoline) ligands.
Caption: Proposed mechanism for a BOX-Cu(II) catalyzed Diels-Alder reaction.
References
- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 2. 2,2'-Bis(2-oxazoline) | 36697-72-0 | Benchchem [benchchem.com]
- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 4. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azabis(oxazolines): The little sister of Bis(oxazoline) ligands - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The first solid-phase synthesis of bis(oxazolinyl)pyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Enantiomeric Excess of Products from Lithooxazoline Catalysis
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, providing a direct measure of the stereoselectivity of a reaction. In the context of lithooxazoline catalysis, where chiral oxazolines are used to induce stereochemistry in a wide range of carbon-carbon bond-forming reactions, accurate and reliable ee determination is paramount for reaction optimization and for the characterization of optically active products, many of which are precursors to valuable pharmaceuticals.
This guide provides a comprehensive comparison of the most common analytical techniques used to assess the enantiomeric excess of products derived from this compound catalysis: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents. We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Core Principles of Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. The most prevalent methods for determining ee rely on the physical separation of the enantiomers or the differentiation of their spectroscopic signals.
-
Chromatographic Methods (HPLC, GC, SFC): These techniques achieve separation by passing a mixture of enantiomers through a chiral stationary phase (CSP). The differential interaction between the enantiomers and the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification.
-
Spectroscopic Methods (NMR): In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent, the enantiomers of a chiral analyte form transient diastereomeric complexes. These diastereomers have distinct chemical shifts in the NMR spectrum, enabling the quantification of each enantiomer by integrating the respective signals.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of products from this compound catalysis depends on several factors, including the physicochemical properties of the analyte (e.g., volatility, polarity, presence of functional groups), the required accuracy and precision, sample throughput needs, and the availability of instrumentation. The following tables provide a summary of quantitative data and a qualitative comparison of the four main techniques.
Table 1: Quantitative Performance Metrics for ee Determination Methods
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | Chiral NMR with CSA |
| Typical Resolution (Rs) | > 1.5 for baseline separation | > 1.5 for baseline separation | > 1.5 for baseline separation | Signal separation depends on analyte and CSA |
| Typical Analysis Time | 10 - 30 minutes | 5 - 20 minutes | 2 - 10 minutes | 5 - 15 minutes per sample |
| Limit of Detection (LOD) | Low (ng to pg range) | Very Low (pg to fg range) | Low (ng to pg range) | Higher (μg to mg range) |
| Sample Amount | μg to mg | ng to μg | μg to mg | mg range |
| Precision (RSD) | < 2% | < 2% | < 2% | 1 - 5% |
| Accuracy | High | High | High | Moderate to High |
Table 2: Qualitative Comparison of ee Determination Methods
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | Chiral NMR with CSA |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. Derivatization may be required. | Broad range, particularly good for polar compounds. | Soluble compounds with suitable functional groups for interaction with CSA. |
| Development Time | Moderate to High | Moderate to High | Moderate | Low to Moderate |
| Cost per Sample | Moderate | Low | Moderate | Low |
| Solvent Consumption | High | Low | Low (uses CO2) | Very Low |
| Throughput | Moderate | High | Very High | Moderate |
| Sample Recovery | Yes (preparative scale) | No (destructive detection) | Yes (preparative scale) | Yes (non-destructive) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific products of this compound catalysis.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the analysis of non-volatile, thermally stable chiral 2-substituted oxazolines.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ, AS series).
Reagents:
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Sample of the product from this compound catalysis dissolved in a suitable mobile phase component.
Procedure:
-
Column Selection: Choose a CSP based on the structure of the analyte. For oxazoline derivatives, polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.[1]
-
Mobile Phase Preparation: Prepare a mobile phase mixture. A common starting point for normal-phase chromatography is a mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the analyte (approx. 1 mg/mL) in the mobile phase.
-
Injection and Analysis: Inject a small volume of the sample (e.g., 10 µL) onto the column and record the chromatogram.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Example Data: For a chiral 2-phenyloxazoline, a Chiralpak® AD-H column with a mobile phase of n-hexane/isopropanol (90:10) at a flow rate of 1.0 mL/min might yield baseline separation of the enantiomers with retention times of approximately 12 and 15 minutes.
Protocol 2: Chiral Gas Chromatography (GC)
This protocol is suitable for volatile and thermally stable products. Derivatization may be necessary for polar compounds.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., based on cyclodextrin derivatives like Chirasil-DEX CB).
Reagents:
-
High-purity carrier gas (e.g., Helium, Hydrogen).
-
Volatile solvent for sample dissolution (e.g., dichloromethane, hexane).
-
(Optional) Derivatizing agent (e.g., trifluoroacetic anhydride).
Procedure:
-
Column Installation and Conditioning: Install the chiral capillary column and condition it according to the manufacturer's instructions.
-
Method Development:
-
Set the injector and detector temperatures appropriately (e.g., 250 °C).
-
Program the oven temperature. A typical starting point is to hold at a low temperature (e.g., 100 °C) for 1-2 minutes, then ramp to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
-
Sample Preparation: Dissolve a small amount of the analyte in a volatile solvent. If necessary, perform a derivatization reaction to increase volatility and improve separation.
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the ee as described for HPLC.
Protocol 3: Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a fast and green alternative to HPLC, particularly for polar compounds.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV-Vis or DAD detector.
-
Chiral Stationary Phase (CSP) column (similar to those used in HPLC).
Reagents:
-
SFC-grade carbon dioxide.
-
Polar co-solvents (e.g., methanol, ethanol, isopropanol), often with additives like diethylamine or trifluoroacetic acid to improve peak shape.
Procedure:
-
Column Selection: As with HPLC, select a suitable CSP.
-
Method Development:
-
Set the back pressure regulator (BPR) to a typical value (e.g., 150 bar).
-
Set the column temperature (e.g., 40 °C).
-
Program a gradient of the co-solvent in supercritical CO₂ (e.g., 5% to 40% methanol over 5 minutes).
-
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase.
-
Injection and Analysis: Inject the sample and run the analysis.
-
Data Analysis: Calculate the ee from the integrated peak areas.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
This non-separative method relies on the formation of diastereomeric complexes in solution.
Instrumentation:
-
High-field NMR spectrometer (≥300 MHz).
Reagents:
-
Deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) or a chiral lanthanide shift reagent.[2]
-
Analyte from the this compound catalysis.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the analyte (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
-
Addition of CSA: Add a molar excess of the CSA to the NMR tube (e.g., 1.1 to 2 equivalents).
-
Spectrum Acquisition: Acquire another ¹H NMR spectrum. The signals of the enantiomers should now be resolved into two separate sets of peaks due to the formation of diastereomeric complexes.
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two enantiomers.
-
Integrate the areas of these two signals.
-
Calculate the ee using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for determining enantiomeric excess using chromatographic and spectroscopic methods.
Caption: Workflow for ee determination by chromatography.
Caption: Workflow for ee determination by NMR with a CSA.
Conclusion
The selection of an appropriate method for determining the enantiomeric excess of products from this compound catalysis is a critical decision that impacts the efficiency and accuracy of research and development in asymmetric synthesis.
-
Chiral HPLC is a versatile and widely applicable technique, offering excellent resolution for a broad range of compounds.
-
Chiral GC is a powerful method for volatile analytes, providing high resolution and sensitivity.
-
Chiral SFC is emerging as a superior technique for high-throughput screening due to its speed and reduced solvent consumption.
-
Chiral NMR spectroscopy offers a rapid, non-destructive alternative that does not require physical separation of the enantiomers, making it particularly useful for reaction monitoring and for compounds that are difficult to resolve chromatographically.
By understanding the principles, advantages, and limitations of each technique, and by utilizing the provided experimental protocols as a guide, researchers can confidently and accurately assess the stereochemical outcomes of their this compound-catalyzed reactions, accelerating the discovery and development of new chiral molecules.
References
- 1. Enantioseparation of isoxazolines with functionalized perphenylcarbamate cyclodextrin clicked chiral stationary phases in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the enantiomeric composition of chiral delta-2-oxazolines-1,3 by 1H and 19F NMR spectroscopy using chiral solvating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: Lithooxazoline Catalysts vs. Established Methods in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Amine Synthesis
The enantioselective addition of organometallic reagents to carbon-nitrogen double bonds is a cornerstone of modern synthetic chemistry, providing a powerful route to chiral amines, which are ubiquitous scaffolds in pharmaceuticals and natural products. This guide offers a detailed comparison of the performance of lithooxazoline-based catalyst systems against established methods, specifically those employing Grignard reagents, in the asymmetric synthesis of chiral amines.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of a lithiated bisoxazoline-mediated system in the enantioselective addition of organolithium reagents to imines, juxtaposed with a notable example of an asymmetric Grignard addition to a nitrone. This comparison highlights the strengths and applications of each catalytic approach.
Table 1: Performance of Bisoxazoline-Mediated Lithiated Amine Synthesis [1][2]
| Substrate (Imine) | Organolithium Reagent | Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |
| N-Anisylbenzaldimine | MeLi | Indane-derived bisoxazoline | 95 | 87.5:12.5 |
| N-Anisylcinnamaldimine | MeLi | Indane-derived bisoxazoline | 99 | 95.5:4.5 |
| N-Anisylcyclohexanecarboxaldimine | MeLi | Indane-derived bisoxazoline | 81 | 91.5:8.5 |
| N-Anisylbenzaldimine | n-BuLi | Indane-derived bisoxazoline | 98 | 94.5:5.5 |
| N-Anisylbenzaldimine | PhLi | Indane-derived bisoxazoline | 92 | 93.5:6.5 |
Table 2: Performance of an Established Asymmetric Grignard Addition [1]
| Substrate (Nitrone) | Grignard Reagent | Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |
| Cyclic Nitrone | Various R-MgBr | Bromomagnesium salt of ligand 7 | 33 | 95:5 (S) |
Experimental Protocols: A Guide to Reproducibility
Detailed methodologies are crucial for the evaluation and implementation of synthetic protocols. Below are the experimental procedures for the key reactions highlighted in this guide.
Protocol 1: Enantioselective Addition of Methyllithium to N-Anisylbenzaldimine using a Bisoxazoline Ligand[1]
A solution of the N-anisylbenzaldimine substrate (0.1 M) in toluene is added to a pre-mixed solution of the chiral bisoxazoline ligand (1.0 equivalent) and methyllithium (2.0 equivalents in low halide ether solution) in toluene (0.1 M) at -63 °C. The resulting mixture is stirred at -63 °C for 1 hour. The reaction is then quenched at this temperature by the addition of methanol. Following standard aqueous workup, the crude product is purified by chromatography to yield the desired chiral amine. The chiral ligand can often be recovered from the reaction mixture without any loss of its enantiomeric purity.
Protocol 2: Asymmetric Addition of a Grignard Reagent to a Cyclic Nitrone[1]
In a representative procedure for an established alternative, a Grignard reagent is reacted with a cyclic nitrone in the presence of the bromomagnesium salt of a chiral ligand. This reaction affords the corresponding hydroxylamine product. The specific conditions and ligand structure are critical for achieving high enantioselectivity.
Visualization of Reaction Pathways
Understanding the underlying mechanisms is key to catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and experimental workflows.
References
- 1. Studies on the Bisoxazoline and (−)–Sparteine Mediated Enantioselective Addition of Organolithium Reagents to Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Bisoxazoline and (-)-Sparteine Mediated Enantioselective Addition of Organolithium Reagents to Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Luteolin: A Cross-Validation of Experimental and Computational Analyses in Cancer Research
A Comparative Guide for Researchers and Drug Development Professionals
Luteolin, a naturally occurring flavonoid, has garnered significant attention in oncological research for its potential as a therapeutic agent. Exhibiting anti-inflammatory, anti-proliferative, and pro-apoptotic properties, its efficacy is a subject of extensive investigation. This guide provides a comprehensive cross-validation of experimental findings with computational modeling to offer a clearer perspective on its mechanism of action, focusing on its cytotoxic effects and its influence on the PI3K/Akt and MAPK signaling pathways.
Quantitative Analysis: Luteolin's Cytotoxic Profile
Experimental studies have consistently demonstrated luteolin's dose-dependent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, varies depending on the cell type and exposure duration. The following table summarizes the IC50 values of luteolin in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | ~20 | 48 | [1] |
| HT-29 | Colon Cancer | >50 µg/ml (~175 µM) | 48 | [2] |
| LoVo | Colon Cancer | 66.70 / 30.47 | 24 / 72 | |
| HCT-15 | Colon Cancer | - | - | |
| A549 | Lung Carcinoma | 3.1 | - | [3] |
| EC1 | Esophageal Squamous Cell Carcinoma | 61.69 / 29.70 | 24 / 48 | [4] |
| EC1/PTX (Paclitaxel-Resistant) | Esophageal Squamous Cell Carcinoma | 64.88 / 32.46 | 24 / 48 | [4] |
| U87 | Glioblastoma | - | - | [5] |
| SHG44 | Glioblastoma | - | - | [5] |
| HaCaT | Keratinocytes | 48 | - | [6] |
| HuH-7 | Hepatocellular Carcinoma | 12.68 | - | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of luteolin's bioactivity.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., 1x10⁴ cells/well in a 96-well plate) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of luteolin (e.g., 1-40 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 or 48 hours)[1].
-
MTT Incubation: After treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C[1].
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO (100 µL/well), to dissolve the formazan crystals[1].
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protein Expression Analysis: Western Blotting
Western blotting is employed to detect specific proteins in a sample and to quantify their expression levels, particularly the phosphorylation status of signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with luteolin as required. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[8].
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay[1].
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system[1].
Signaling Pathway Analysis: Experimental Observations
Experimental evidence strongly indicates that luteolin exerts its anticancer effects by modulating key signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell survival, proliferation, and apoptosis.
PI3K/Akt Pathway
-
Experimental Finding: Western blot analyses have consistently shown that luteolin treatment leads to a dose-dependent decrease in the phosphorylation of key proteins in the PI3K/Akt pathway, including PI3K and Akt itself[8][9][10]. This inhibition of phosphorylation signifies a downregulation of the pathway's activity.
MAPK Pathway
-
Experimental Finding: Luteolin has been observed to modulate the MAPK pathway, though its effects can be context-dependent. In some cancer cell lines, luteolin has been shown to increase the phosphorylation of JNK and p38, which are associated with apoptosis, while having a less consistent effect on ERK phosphorylation.
Computational Modeling: Predicting Molecular Interactions
Computational approaches, particularly molecular docking, provide valuable insights into the potential molecular targets of luteolin and the nature of its interactions at the atomic level.
Molecular Docking Simulations
Molecular docking studies predict the binding affinity and orientation of a ligand (luteolin) within the active site of a target protein. The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex, with lower values suggesting a more favorable interaction.
The following table summarizes the predicted binding affinities of luteolin with key proteins in the PI3K/Akt and MAPK signaling pathways.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| AKT1 | 3OCB | -6.91 | ALA230, GLU234, THR291 | [5][11] |
| MAPK1 (ERK2) | 3QYW | - | - | [5] |
| PIK3CA | - | -8.4 | - | [11] |
| FAK | - | - | - | [4][12] |
| Src | 1A07 | -7.7 | THR152, GLU162, HIS211, HISS204, LYS198 | [12] |
| EGFR | - | -7.7 | K-875, R-841, F-723, A-722, K-745, ASP-855 | [13][14] |
Cross-Validation: Bridging Experimental and Computational Data
The convergence of experimental and computational data strengthens the hypothesis that luteolin's anticancer activity is mediated through the direct inhibition of key signaling proteins.
-
PI3K/Akt Pathway: Molecular docking studies predict that luteolin can bind to AKT1 with a favorable binding energy of -6.91 kcal/mol, forming hydrogen bonds with key residues like ALA230, GLU234, and THR291[5][11]. This computational prediction is strongly supported by experimental Western blot data, which demonstrates a reduction in AKT phosphorylation upon luteolin treatment[8][9][10]. The direct binding predicted by docking provides a plausible mechanism for the observed inhibition of the pathway.
-
MAPK Pathway: While docking studies have also explored luteolin's interaction with components of the MAPK pathway, the experimental validation is more nuanced. The predicted binding to proteins like MAPK1 aligns with the observed modulation of this pathway. However, the diverse and sometimes opposing roles of different MAPK family members (ERK, JNK, p38) necessitate further integrated studies to fully elucidate the specific downstream effects of these predicted interactions.
Visualizing the Mechanisms
To further clarify the relationships and processes discussed, the following diagrams are provided.
Experimental Workflow for Luteolin Bioactivity Assessment
Caption: A generalized workflow for the experimental evaluation of luteolin's anticancer effects.
Luteolin's Inhibition of the PI3K/Akt Signaling Pathway
Caption: Luteolin's inhibitory action on the PI3K/Akt signaling cascade.
Conclusion
The convergence of experimental data and computational modeling provides a robust framework for understanding the anticancer mechanisms of luteolin. Experimental assays confirm its cytotoxic effects and its ability to inhibit the PI3K/Akt and modulate the MAPK signaling pathways. Molecular docking studies complement these findings by predicting direct binding interactions with key protein targets within these pathways, offering a molecular basis for the observed biological activities. This integrated approach not only validates luteolin as a promising candidate for further preclinical and clinical investigation but also highlights the power of combining in vitro and in silico methods in modern drug discovery and development. Future research should continue to leverage this synergy to explore the full therapeutic potential of luteolin and other natural compounds.
References
- 1. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel-resistant esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Antiglioma Mechanisms of Luteolin Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Combination of transcriptomic and proteomic approaches helps unravel the mechanisms of luteolin in inducing liver cancer cell death via targeting AKT1 and SRC [frontiersin.org]
- 8. Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selection of Luteolin as a potential antagonist from molecular docking analysis of EGFR mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Copper and Palladium Complexes of Oxazoline Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of copper and palladium complexes featuring oxazoline-containing ligands, often referred to as "lithooxazoline" derivatives in specific contexts. While direct head-to-head comparisons under identical reaction conditions are scarce in the literature, this document collates available experimental data to highlight the distinct catalytic strengths and applications of each metal complex. The information is intended to assist researchers in selecting the appropriate catalyst system for their specific synthetic needs.
Data Presentation: Catalytic Performance
The catalytic activities of copper and palladium oxazoline complexes are typically evaluated in different classes of chemical reactions, reflecting their unique electronic properties. Copper(II) complexes are primarily employed as chiral Lewis acids in a variety of asymmetric transformations, whereas Palladium(II) complexes excel in carbon-carbon bond-forming cross-coupling reactions.
Copper(II)-Oxazoline Complexes: Performance in Asymmetric Catalysis
Copper(II)-bis(oxazoline) complexes are renowned for their ability to catalyze a wide range of enantioselective reactions. Below is a summary of their performance in key transformations.
| Reaction Type | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Diels-Alder | Cyclopentadiene & Acrylimide | 10 | CH₂Cl₂ | -78 | 3 | >98 | 98 | [1] |
| Aldol Reaction | Enolsilanes & Aldehydes | 10 | CH₂Cl₂ | -78 | 1-4 | 89-95 | 92-97 | [2] |
| Michael Addition | β-keto esters & Enones | 5 | Et₂O | -78 to 25 | 12-72 | 70-98 | 90-99 | [2] |
| Henry (Nitroaldol) | Nitromethane & Benzaldehyde | 1-10 | Various | RT | 24-72 | 50-90 | up to 90 | [3][4] |
| Alkynylation | Chromenones & Phenylacetylene | 1 | o-xylenes | RT | - | 40-44 | low | [5] |
Palladium(II)-Oxazoline Complexes: Performance in Cross-Coupling Reactions
Palladium(II) complexes with oxazoline-containing ligands are highly effective catalysts for various C-C bond-forming reactions, crucial in the synthesis of complex organic molecules.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Aryl bromides | Phenylboronic acid | 0.1-1 | K₂CO₃ | DMF/H₂O | 100 | 90-98 | [6] |
| Heck | Aryl iodides | Styrene | 0.05-1 | Et₃N | DMF | 120 | 85-95 | [6] |
| Sonogashira (Cu-free) | Aryl iodides | Phenylacetylene | 0.1 | Pyrrolidine | DMF | 80 | 92 | [6] |
Experimental Protocols
Detailed methodologies for representative reactions are provided below.
Synthesis of a Copper(II)-bis(oxazoline) Complex[2]
A solution of the bis(oxazoline) ligand (1.0 mmol) in dichloromethane (10 mL) is treated with Cu(OTf)₂ (1.0 mmol). The resulting mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the solid residue is washed with diethyl ether and dried under vacuum to yield the copper(II) complex.
General Procedure for Enantioselective Diels-Alder Reaction[1]
To a solution of the Copper(II)-bis(oxazoline) catalyst (0.1 mmol) in dry dichloromethane (5 mL) at -78 °C is added the N-acryloyl-2-oxazolidinone dienophile (1.0 mmol). After stirring for 10 minutes, freshly distilled cyclopentadiene (3.0 mmol) is added dropwise. The reaction is stirred at -78 °C for 3 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, dried over MgSO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford the Diels-Alder adduct.
General Procedure for Suzuki-Miyaura Cross-Coupling[6]
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Palladium(II)-bis(oxazoline) catalyst (0.01 mmol) in a 9:1 mixture of DMF and water (5 mL) is degassed and then heated at 100 °C under a nitrogen atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
Mandatory Visualizations
The following diagrams illustrate the synthesis of the metal-oxazoline complexes and a generalized catalytic cycle for a cross-coupling reaction.
Caption: General synthesis workflow for Copper and Palladium bis(oxazoline) complexes.
Caption: Simplified catalytic cycle for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The choice between copper and palladium oxazoline complexes is fundamentally dictated by the desired chemical transformation. Copper complexes are the catalysts of choice for a multitude of asymmetric reactions where Lewis acidity is key to achieving high enantioselectivity. In contrast, palladium complexes are indispensable for the construction of carbon-carbon bonds via cross-coupling reactions, a cornerstone of modern synthetic chemistry. While both classes of catalysts leverage the chiral environment provided by the oxazoline ligand, their divergent applications underscore the distinct chemical personalities of the central metal ion. Future research may yet uncover overlapping applications or synergistic effects in dual catalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Asymmetrical Henry Reaction Using Copper [research.amanote.com]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. Copper Bis(oxazoline)-Catalyzed Enantioselective Alkynylation of Benzopyrylium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Novel Lithooxazoline Ligand Structures: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a novel ligand's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural validation of a novel lithooxazoline ligand, supported by experimental data and detailed protocols.
The precise arrangement of atoms within a molecule, including bond lengths, bond angles, and stereochemistry, dictates its chemical and biological activity. For novel ligands such as lithooxazolines, which are valuable chiral building blocks in asymmetric synthesis, rigorous structural validation is a critical step in the research and development pipeline. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing a definitive and high-resolution atomic map of the molecule.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail of the solid-state structure, other spectroscopic and analytical methods offer complementary information, particularly regarding the ligand's behavior in solution and its overall composition. The choice of technique often depends on the specific information required, the nature of the sample, and available resources.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, crystal packing.[1][2] | Connectivity of atoms, relative stereochemistry, solution-state conformation and dynamics. | Molecular weight, elemental composition, fragmentation patterns for substructure identification.[3] |
| Resolution | Atomic resolution (typically < 1 Å). | Provides information on through-bond and through-space atomic interactions. | Provides mass-to-charge ratio with high accuracy. |
| Sample Requirements | High-quality single crystal (typically 0.1-0.3 mm).[4] | Soluble sample (milligram quantities) in a suitable deuterated solvent.[1] | Small sample amount (microgram to nanogram), can be in solid or solution. |
| Experiment Time | 6-24 hours for data collection.[5] | Minutes to hours per experiment, depending on complexity. | Minutes per sample. |
| Key Advantages | Unambiguous structure determination.[1] | Non-destructive, provides information on solution dynamics.[6] | High sensitivity, suitable for mixture analysis when coupled with chromatography.[7] |
| Key Limitations | Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution conformation.[1] | Can be difficult to interpret for complex molecules, determination of absolute stereochemistry is challenging.[1] | Does not provide 3D structural information directly. |
Experimental Protocols
Single-Crystal X-ray Diffraction of a this compound Ligand
This protocol outlines the key steps for the structural determination of an air- and moisture-sensitive this compound ligand.
1. Crystallization:
-
Due to the air-sensitive nature of this compound complexes, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[8]
-
Slow Evaporation: Dissolve the purified this compound ligand in a suitable anhydrous solvent (e.g., THF, diethyl ether, or a mixture) in a Schlenk tube. The tube is then placed in a larger, sealed container with a small amount of a more volatile anti-solvent (e.g., pentane or hexane). Slow diffusion of the anti-solvent vapor into the ligand solution will gradually decrease the solubility and promote crystal growth.
-
Slow Cooling: Prepare a saturated solution of the ligand in a suitable anhydrous solvent at room temperature or slightly elevated temperature. The sealed container is then slowly cooled to a lower temperature (e.g., in a refrigerator or freezer).[9]
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the ligand inside a larger sealed jar containing a volatile anti-solvent. The anti-solvent will slowly diffuse into the vial, inducing crystallization.
2. Crystal Mounting and Data Collection:
-
Once suitable crystals have formed, they must be handled under an inert atmosphere.
-
Select a well-formed, clear crystal (ideally 0.1-0.3 mm in all dimensions) under a microscope in a glovebox or on a Schlenk line under a stream of inert gas.[4][5]
-
Coat the selected crystal in a cryoprotectant oil (e.g., perfluoropolyether oil) to prevent decomposition from air and moisture exposure during transfer to the diffractometer.[8]
-
Mount the crystal on a suitable loop (e.g., a MiTeGen MicroMount).
-
Rapidly transfer the mounted crystal to the goniometer head of the single-crystal X-ray diffractometer, which is maintained under a cold stream of nitrogen gas (typically 100-150 K). This low temperature also minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.
-
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.[5]
-
At each orientation, the crystal diffracts the X-ray beam, and the intensities and positions of the diffracted spots are recorded. A full dataset typically involves collecting tens of thousands of reflections.[10]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The initial positions of the atoms in the crystal's unit cell are determined using direct methods or Patterson methods.
-
The atomic model is then refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
The final refined structure provides a detailed three-dimensional model of the this compound ligand, including precise bond lengths, bond angles, and the absolute configuration if a heavy atom is present or anomalous dispersion techniques are used.
Visualizing Experimental Workflows
Workflow for Asymmetric Aldol Reaction using a Chiral Bis(oxazoline) Catalyst
The following diagram illustrates a typical workflow for an asymmetric vinylogous Mukaiyama aldol reaction, a common application for chiral bis(oxazoline) ligands, which are precursors to lithooxazolines or can be used in conjunction with a metal center.[11]
References
- 1. nmr spectroscopy - Why is crystallography still used in some cases for small molecule structure determination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ncl.ac.uk [ncl.ac.uk]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Chemoinformatic Catalyst Selection Methods for the Optimization of Copper–Bis(oxazoline)-Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions - MMLI [moleculemaker.org]
A Head-to-Head Comparison of BOX and PyBox Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: An objective guide to selecting the optimal chiral ligand for your asymmetric synthesis needs.
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Among the privileged C2-symmetric ligands, bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBox) ligands have established themselves as mainstays in the synthetic chemist's toolbox. This guide provides a head-to-head comparison of their performance in key asymmetric transformations, supported by experimental data, detailed protocols, and structural insights to aid in rational ligand selection.
Structural Overview: Bidentate BOX vs. Tridentate PyBox
The fundamental difference between BOX and PyBox ligands lies in their denticity and the geometry they impose on the metal center.
BOX (Bis(oxazoline)) ligands are bidentate, coordinating to a metal center through the two nitrogen atoms of the oxazoline rings. This typically results in a twisted square planar geometry in the catalytic intermediate, where the substituents on the oxazoline rings effectively shield one face of the substrate.[1]
PyBox (Pyridine-bis(oxazoline)) ligands are tridentate, coordinating through the two oxazoline nitrogens and the central pyridine nitrogen.[2] This "pincer-type" coordination leads to a more rigid, square pyramidal geometry at the metal center.[3] This increased rigidity can often translate to higher enantioselectivity.[3]
Below is a diagram illustrating the structural differences and coordination to a metal center (M).
Caption: Structural motifs of BOX and PyBox ligands and their resulting metal complexes.
Performance in Asymmetric Hydrosilylation of Ketones
A direct comparison of BOX and PyBox ligands in the iron-catalyzed asymmetric hydrosilylation of ketones reveals nuances in their performance. The following data is adapted from a study by Chirik and coworkers, providing a direct head-to-head comparison under similar conditions.
| Substrate | Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Acetophenone | (S,S)-iPr-PyBox | 0.3 | >99 | 49 |
| Acetophenone | (S,S)-iPr-BOX | 1.0 | >99 | 32 |
| p-Methoxyacetophenone | (S,S)-iPr-PyBox | 0.3 | >99 | 34 |
| p-Methoxyacetophenone | (S,S)-iPr-BOX | 1.0 | >99 | 25 |
| p-(Trifluoromethyl)acetophenone | (S,S)-iPr-PyBox | 0.3 | >99 | 38 |
| p-(Trifluoromethyl)acetophenone | (S,S)-iPr-BOX | 1.0 | >99 | 29 |
| α-Tetralone | (S,S)-iPr-PyBox | 0.3 | >99 | 41 |
| α-Tetralone | (S,S)-iPr-BOX | 1.0 | 95 | 28 |
Data sourced from Organometallics 2009, 28, 9, 2793–2807.[4]
In this iron-catalyzed system, the PyBox ligand generally provides higher enantioselectivity than the BOX ligand for the hydrosilylation of various acetophenones and α-tetralone.[4] It is noteworthy that the PyBox-ligated catalyst also demonstrated high activity at a lower catalyst loading.[4]
Performance in Asymmetric Diels-Alder Reactions
Both BOX and PyBox ligands have been extensively used to catalyze asymmetric Diels-Alder reactions, typically with copper(II) Lewis acids. While direct head-to-head comparisons in a single study are less common, we can collate representative data to highlight their capabilities.
BOX Ligands in Diels-Alder Reactions
| Dienophile | Diene | Ligand | Catalyst | Yield (%) | ee (%) |
| N-Acryloyloxazolidinone | Cyclopentadiene | (S,S)-t-Bu-BOX | [Cu(OTf)₂] | 95 | 98 |
| N-Crotonoyloxazolidinone | Cyclopentadiene | (S,S)-t-Bu-BOX | [Cu(OTf)₂] | 89 | 97 |
Data sourced from J. Am. Chem. Soc. 1999, 121, 4, 669–685.
PyBox Ligands in Diels-Alder Reactions
| Dienophile | Diene | Ligand | Catalyst | Yield (%) | ee (%) |
| Acrolein | Cyclopentadiene | (S,S)-t-Bu-PyBox | [Cu(SbF₆)₂] | 85 | 91 |
| Ethyl Acrylate | Cyclopentadiene | (S,S)-Bn-PyBox | [Cu(SbF₆)₂] | 88 | 96 |
Data sourced from J. Am. Chem. Soc. 1999, 121, 28, 6758–6773.[5]
Both ligand classes are highly effective, affording excellent yields and enantioselectivities. The optimal choice of ligand and counterion often depends on the specific dienophile. For bidentate dienophiles like N-acryloyloxazolidinones, BOX ligands are well-established. For monodentate dienophiles such as acrylates, PyBox ligands have demonstrated superior performance.[5]
Performance in Other Asymmetric Transformations
BOX and PyBox ligands have been successfully applied in a wide array of other asymmetric reactions. Below is a summary of their performance in selected transformations.
Asymmetric Mukaiyama Aldol Reaction
| Aldehyde | Silyl Enol Ether | Ligand | Catalyst | Yield (%) | ee (%) |
| Benzyloxyacetaldehyde | Silyl ketene acetal of methyl isobutyrate | (S,S)-Ph-PyBox | [Cu(SbF₆)₂] | 95 | 99 |
| Benzyloxyacetaldehyde | Silyl ketene acetal of methyl acetate | (S,S)-t-Bu-BOX | [Cu(OTf)₂] | 85 | 90 |
Data for PyBox sourced from J. Am. Chem. Soc. 1999, 121, 4, 686–699.[6] Data for BOX is representative.
In the Mukaiyama aldol reaction, PyBox ligands, particularly with phenyl substituents, have been shown to provide outstanding enantioselectivity, often exceeding that of BOX ligands.[6]
Asymmetric Friedel-Crafts Alkylation
| Indole | Nitroalkene | Ligand | Catalyst | Yield (%) | ee (%) |
| Indole | β-Nitrostyrene | Chloro-indeno PyBox | Yb(OTf)₃ | 95 | 91 |
| Pyrrole | 2-Enoylpyridine N-oxide | PYBOX-DIPH | Zn(II) | >99 | >99 |
Data for Indole sourced from Sci. Rep. 2023, 13, 14736.[7] Data for Pyrrole sourced from Org. Lett. 2011, 13, 19, 5286–5289.
PyBox ligands have been successfully employed in Friedel-Crafts alkylations of various heterocycles with excellent results.[7] While BOX ligands are also used in this reaction, the structural tunability of PyBox ligands has been highlighted as advantageous for optimizing catalyst performance.[7]
Experimental Protocols
A generalized experimental workflow for an asymmetric catalytic reaction using either BOX or PyBox ligands is presented below.
Caption: A typical workflow for asymmetric catalysis using BOX or PyBox ligands.
Detailed Protocol for Asymmetric Hydrosilylation of Acetophenone with (S,S)-iPr-PyBox-Fe(CH₂SiMe₃)₂
-
Catalyst Preparation: In a nitrogen-filled glovebox, the iron dialkyl complex, (S,S)-iPr-PyBox-Fe(CH₂SiMe₃)₂, is synthesized according to literature procedures.[4]
-
Reaction Setup: To an oven-dried vial is added a stir bar and the iron catalyst (0.3 mol%). The vial is sealed with a septum.
-
Solvent and Substrate Addition: Diethyl ether is added, followed by acetophenone (1.0 equiv).
-
Reagent Addition: Phenylsilane (PhSiH₃, 2.0 equiv) is added dropwise to the stirred solution at 23 °C.
-
Reaction Monitoring: The reaction is stirred at 23 °C for 1 hour. The progress is monitored by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Work-up: Upon completion, the reaction is quenched by the addition of 1 M HCl. The silyl ether is hydrolyzed to the corresponding alcohol by stirring with 1 M NaOH. The aqueous layer is extracted with diethyl ether.
-
Purification and Analysis: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral GC analysis.[4]
Detailed Protocol for Asymmetric Diels-Alder Reaction with (S,S)-t-Bu-BOX-Cu(OTf)₂
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the (S,S)-t-Bu-BOX ligand (10 mol%) and Cu(OTf)₂ (10 mol%) are dissolved in anhydrous dichloromethane. The mixture is stirred for 1-4 hours at room temperature to form the catalyst complex.
-
Reaction Setup: The flask is cooled to the desired temperature (e.g., -78 °C).
-
Substrate Addition: The dienophile, such as N-acryloyloxazolidinone (1.0 equiv), is added to the catalyst solution.
-
Reagent Addition: Freshly distilled cyclopentadiene (3.0 equiv) is added dropwise over 5 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The mixture is diluted with dichloromethane and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
Purification and Analysis: The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC or ¹H NMR analysis.
Conclusion
Both BOX and PyBox ligands are powerful tools for asymmetric catalysis, each with its own strengths.
-
PyBox ligands often exhibit superior performance in terms of enantioselectivity, likely due to the increased rigidity of their tridentate coordination. They have shown particular promise in reactions with monodentate substrates and in iron-catalyzed hydrosilylations.
-
BOX ligands remain highly effective and are particularly well-suited for reactions involving bidentate substrates, such as the classic Diels-Alder reaction with N-acryloyloxazolidinones.
The choice between BOX and PyBox will ultimately depend on the specific transformation, the nature of the substrate, and the metal catalyst employed. The data and protocols presented in this guide serve as a starting point for informed decision-making in the design and optimization of asymmetric catalytic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand spheres in asymmetric hetero Diels-Alder reactions catalyzed by Cu(II) box complexes: experiment and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Recyclability of Immobilized Lithooxazoline Catalysts
For researchers, scientists, and drug development professionals, the pursuit of efficient, selective, and sustainable catalytic systems is paramount. Chiral lithooxazoline catalysts have emerged as powerful tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical industry. However, the cost and potential for metal contamination associated with homogeneous catalysts have driven the development of immobilized versions. This guide provides a comprehensive evaluation of the recyclability of immobilized this compound catalysts, comparing different immobilization strategies and their performance over multiple catalytic cycles. The data presented is supported by experimental protocols to aid in the practical application of these systems.
Performance Comparison of Immobilized this compound Catalysts
The reusability of a catalyst is a critical factor in its practical and economic viability. The following tables summarize the performance of various immobilized this compound catalysts in terms of reaction yield and enantiomeric excess (ee) over several catalytic cycles.
Asymmetric Allylic Oxidation
The asymmetric allylic oxidation of olefins is a key transformation in organic synthesis. Immobilized copper-oxazoline catalysts have shown considerable promise in this reaction.
| Support Material | Ligand Type | Substrate | Cycle 1 Yield (%) | Cycle 1 ee (%) | Cycle 4 Yield (%) | Cycle 4 ee (%) | Cycle 8 Yield (%) | Cycle 8 ee (%) | Reference |
| SBA-15 | Amino Oxazoline | Cyclohexene | 95 | 96 | 94 | 95 | 92 | 94 | [1] |
| MCM-41 | Amido-oxazoline | Cyclohexene | 92 | 88 | 90 | 87 | - | - | [2][3] |
| Polymer | Bis(oxazoline) | Styrene | 85 | 75 | 82 | 73 | - | - | [4] |
Table 1: Recyclability data for immobilized copper-lithooxazoline catalysts in the asymmetric allylic oxidation of cyclohexene and styrene.
Asymmetric Henry Reaction
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction. Immobilized this compound catalysts have been successfully employed to control its stereoselectivity.
| Support Material | Ligand Type | Substrate | Cycle 1 Yield (%) | Cycle 1 ee (%) | Cycle 4 Yield (%) | Cycle 4 ee (%) | Cycle 7 Yield (%) | Cycle 7 ee (%) | Reference |
| MCM-41 | Amido-oxazoline | Benzaldehyde | 94 | 85 | 91 | 83 | - | - | [2][3] |
| Polymer | Bis(oxazoline) | Benzaldehyde | 95 | 90 | 93 | 88 | 92 | 87 | [1] |
Table 2: Recyclability data for immobilized copper-lithooxazoline catalysts in the asymmetric Henry reaction of benzaldehyde and nitromethane.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic systems. Below are representative protocols for the immobilization of this compound ligands onto silica supports and the subsequent recycling of the catalyst.
Immobilization of Amino-Oxazoline on SBA-15 Silica
This protocol describes the covalent attachment of a chiral amino-oxazoline ligand to the surface of SBA-15, a mesoporous silica material.
Materials:
-
SBA-15 silica
-
3-Chloropropyltrimethoxysilane
-
Toluene (dry)
-
Chiral amino-oxazoline ligand
-
Triethylamine
-
Copper(II) acetate
Procedure:
-
Functionalization of SBA-15: Activate SBA-15 by heating at 150 °C under vacuum for 4 hours. Suspend the activated SBA-15 in dry toluene, and add 3-chloropropyltrimethoxysilane. Reflux the mixture for 24 hours under an inert atmosphere. The solid is then filtered, washed with toluene and dichloromethane, and dried under vacuum to yield Cl-SBA-15.
-
Grafting of the Ligand: Suspend the Cl-SBA-15 in dry toluene. Add the chiral amino-oxazoline ligand and triethylamine. Heat the mixture at 80 °C for 48 hours. The resulting solid is filtered, washed extensively with dichloromethane, and dried to give the immobilized ligand (OX-SBA-15).
-
Metalation: Suspend the OX-SBA-15 in dichloromethane. Add a solution of copper(II) acetate in ethanol. Stir the mixture at room temperature for 24 hours. The solid catalyst is then filtered, washed with ethanol and dichloromethane, and dried under vacuum.
Catalyst Recycling Protocol
The following is a general procedure for the recovery and reuse of the immobilized catalyst after a reaction.
Procedure:
-
Separation: After the reaction is complete, the solid catalyst is separated from the reaction mixture by simple filtration or centrifugation.
-
Washing: The recovered catalyst is washed sequentially with the reaction solvent (e.g., dichloromethane) and then with a more polar solvent (e.g., ethanol) to remove any adsorbed products and byproducts.
-
Drying: The washed catalyst is dried under vacuum at a moderate temperature (e.g., 60 °C) for several hours until a constant weight is achieved.
-
Reuse: The dried catalyst can then be used in a subsequent reaction cycle under the same conditions.
Visualizing the Process: Immobilization and Recycling Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the preparation and use of immobilized this compound catalysts.
A diagram illustrating the workflow for the synthesis of an immobilized this compound catalyst on an SBA-15 support.
A diagram outlining the key steps in the recycling process of an immobilized catalyst.
Comparison with Alternative Catalytic Systems
While immobilized this compound catalysts demonstrate excellent recyclability, it is important to consider their performance in the context of other catalytic systems used for similar transformations.
| Catalyst System | Advantages | Disadvantages |
| Homogeneous this compound Catalysts | High activity and enantioselectivity, well-defined active sites. | Difficult to separate from the product, catalyst loss, potential metal contamination of the product. |
| Immobilized this compound Catalysts | Easy separation and recyclability, reduced metal leaching, potential for continuous flow applications. | Potentially lower activity than homogeneous counterparts, possible diffusion limitations, support stability can be an issue.[5] |
| Alternative Immobilized Chiral Catalysts (e.g., Salen, BINAP) | Can be highly effective for specific reactions, broad range of available ligands and supports. | Performance and recyclability are highly dependent on the specific ligand-support combination and reaction. |
| Organocatalysts | Metal-free, often less sensitive to air and moisture. | Can require higher catalyst loadings, may have lower turnover numbers compared to metal-based catalysts. |
Table 3: A qualitative comparison of immobilized this compound catalysts with alternative systems.
Conclusion
The immobilization of this compound catalysts on solid supports represents a significant advancement towards more sustainable and economically viable asymmetric synthesis. The data clearly indicates that these heterogeneous catalysts can be effectively recycled and reused multiple times without a significant loss of their catalytic performance, particularly when supported on robust materials like SBA-15 and MCM-41. The provided experimental protocols offer a practical starting point for researchers looking to implement these systems. While challenges such as potential decreases in activity compared to homogeneous systems exist, the benefits of simplified product purification and catalyst reuse make immobilized this compound catalysts a highly attractive option for the development of green chemical processes in the pharmaceutical and fine chemical industries. Further research into novel support materials and immobilization techniques will undoubtedly continue to enhance the efficiency and longevity of these promising catalytic systems.
References
- 1. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 2. Chiral amido-oxazoline functionalized MCM-41: A sustainable heterogeneous catalyst for enantioselective Kharasch-Sosnovsky and Henry reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral amido-oxazoline functionalized MCM-41: A sustainable heterogeneous catalyst for enantioselective Kharasch–Sosnovsky and Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. fulir.irb.hr [fulir.irb.hr]
Safety Operating Guide
Navigating the Disposal of Lithooxazoline: A Guide for Laboratory Professionals
The proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, handling novel compounds like Lithooxazoline necessitates a thorough understanding of its chemical properties to ensure safe disposal. While specific disposal protocols for this compound are not publicly available, this guide provides a comprehensive framework based on the general principles of handling oxazoline-containing heterocyclic compounds and standard laboratory waste management practices.
Core Principles of Chemical Waste Management
Before delving into specific procedures, it is essential to adhere to fundamental principles of chemical waste disposal. All laboratory waste must be managed in accordance with local, state, and federal regulations. When in doubt, consulting with your institution's Environmental Health and Safety (EHS) department is the most prudent course of action.
Hazard Profile of Oxazoline Compounds
Oxazoline derivatives can exhibit a range of hazardous properties. Based on safety data for similar compounds like Tolazoline and 2-Ethyl-2-Oxazoline, researchers should be aware of the potential for:
-
Acute Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
-
Flammability: Some oxazoline compounds are flammable liquids and vapors.
Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. If an SDS is not available for a novel compound like this compound, it is best to handle it with a high degree of caution, assuming it may possess these hazards.
Quantitative Data Summary for Related Compounds
To provide a reference for the potential hazards of this compound, the following table summarizes key data from the SDS of related oxazoline compounds.
| Property | 2-Ethyl-2-Oxazoline | Tolazoline (hydrochloride) |
| GHS Hazard Statements | H226: Flammable liquid and vapor | H302: Harmful if swallowed |
| H314: Causes severe skin burns and eye damage | H315: Causes skin irritation | |
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation | ||
| Signal Word | Warning | Warning |
| Incompatible Materials | Strong acids, strong oxidizing agents, copper alloys | Oxidizing agents |
| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, carbon dioxide | Carbon oxides, hydrogen chloride, nitrogen oxides |
This data is for illustrative purposes and may not reflect the exact properties of this compound.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the disposal of small, laboratory-scale quantities of this compound. This procedure is based on the principle of hydrolyzing the oxazoline ring, which can render the compound more water-soluble and less toxic.
Objective: To neutralize small quantities of this compound waste for safe disposal.
Materials:
-
This compound waste
-
2.5 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
-
Fume hood
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood.
-
Dilution: If the this compound waste is in a concentrated form, it may be carefully diluted with a compatible solvent to control the reaction rate.
-
Hydrolysis: a. In a suitable beaker, place the this compound waste. b. Slowly add a 50% excess of 2.5 M Sodium Hydroxide solution while stirring continuously. The oxazoline ring is susceptible to hydrolysis under basic conditions, which can open the ring to form a less hazardous amino ester, which is then further hydrolyzed to a sodium carboxylate and an amino alcohol. c. Allow the reaction to stir at room temperature for a minimum of one hour to ensure complete hydrolysis.
-
Neutralization: a. After the hydrolysis is complete, check the pH of the solution. It will be strongly basic. b. Carefully and slowly, add 1 M Hydrochloric Acid solution while stirring to neutralize the excess sodium hydroxide. Monitor the pH closely. c. Adjust the final pH to be within the range of 5.5 to 9.5, or as specified by your local wastewater authority.[1]
-
Disposal: a. Once neutralized, the resulting aqueous solution, containing the hydrolyzed products, can typically be disposed of down the drain with copious amounts of water.[2] b. Always confirm with your institution's EHS guidelines before disposing of any chemical waste via the sanitary sewer.
-
Decontamination: Thoroughly clean all glassware and equipment used in the procedure. Dispose of any contaminated disposable materials, such as gloves and wipes, in the appropriate solid hazardous waste stream.
Logical Workflow for this compound Disposal
Caption: this compound Disposal Workflow
This guide provides a foundational approach to the disposal of this compound. It is imperative to supplement this information with a thorough risk assessment for your specific experimental conditions and to always operate in compliance with your institution's safety protocols. By prioritizing safety and environmental diligence, researchers can continue their vital work while minimizing their impact.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
